4-(2-Ethoxyphenyl)piperidine
Description
BenchChem offers high-quality 4-(2-Ethoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Ethoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKGPKEVRALPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Ethoxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Ethoxyphenyl)piperidine is a substituted piperidine derivative with potential applications in pharmaceutical development. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable physicochemical and pharmacological properties.[1] Understanding the solubility and stability of a drug candidate like 4-(2-Ethoxyphenyl)piperidine is paramount for its successful development, influencing everything from formulation and bioavailability to storage and shelf-life. This guide provides a comprehensive overview of the critical solubility and stability considerations for 4-(2-Ethoxyphenyl)piperidine, detailing the underlying scientific principles and providing robust experimental protocols for their evaluation.
The structure of 4-(2-Ethoxyphenyl)piperidine, combining a basic piperidine ring with a lipophilic ethoxyphenyl group, suggests a nuanced solubility and stability profile that warrants careful characterization. This document will delve into both aqueous and organic solubility, as well as the compound's stability under various stress conditions, offering a framework for generating the crucial data needed for informed decision-making in a drug development pipeline.
Physicochemical Properties of 4-(2-Ethoxyphenyl)piperidine
A foundational understanding of the intrinsic properties of 4-(2-Ethoxyphenyl)piperidine is essential for predicting its behavior and designing appropriate experimental studies. The key computed physicochemical parameters for the free base and its hydrochloride salt are summarized below.
| Property | 4-(2-Ethoxyphenyl)piperidine (Free Base) | 4-(2-Ethoxyphenyl)piperidine HCl | Source |
| Molecular Formula | C₁₃H₁₉NO | C₁₃H₂₀ClNO | [2],[3] |
| Molecular Weight | 205.30 g/mol | 241.76 g/mol | [2],[3] |
| XLogP3-AA | 2.4 | - | [2] |
| Hydrogen Bond Donor Count | 1 | 2 | [2],[3] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [2],[3] |
| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | [2],[3] |
The XLogP3 value of 2.4 for the free base suggests a moderate lipophilicity, which may indicate good membrane permeability but potentially limited aqueous solubility. The presence of a hydrogen bond donor (the piperidine nitrogen) and two acceptors (the nitrogen and the ether oxygen) will influence its interactions with protic solvents. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility due to its ionic nature.
Section 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 4-(2-Ethoxyphenyl)piperidine, a comprehensive solubility profile should be established in both aqueous and relevant organic solvent systems.
Aqueous Solubility
Aqueous solubility can be assessed through two primary methodologies: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO).[4] It is a high-throughput screening method often used in early discovery to flag potential solubility issues.
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution with an excess of solid material present.[4] It is a more time- and resource-intensive measurement but provides the definitive solubility value for a given system.
1.1.1. Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol is based on the traditional shake-flask method, which remains the gold standard for determining thermodynamic solubility.[5]
Objective: To determine the equilibrium solubility of 4-(2-Ethoxyphenyl)piperidine in aqueous buffers of varying pH.
Materials:
-
4-(2-Ethoxyphenyl)piperidine (solid form)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0 and 5.0
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector or LC-MS
Procedure:
-
Add an excess amount of solid 4-(2-Ethoxyphenyl)piperidine to a series of vials containing the different aqueous buffers (e.g., 2 mg of compound to 1 mL of buffer).
-
Cap the vials tightly and vortex briefly to disperse the solid.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.45 µm filter.
-
Prepare a series of dilutions of the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of 4-(2-Ethoxyphenyl)piperidine in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared from a stock solution of the compound.
Data Presentation:
| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 3.0 | 25 | [Experimental Data] | [Experimental Data] |
| 5.0 | 25 | [Experimental Data] | [Experimental Data] |
| 7.4 | 25 | [Experimental Data] | [Experimental Data] |
| 3.0 | 37 | [Experimental Data] | [Experimental Data] |
| 5.0 | 37 | [Experimental Data] | [Experimental Data] |
| 7.4 | 37 | [Experimental Data] | [Experimental Data] |
Causality Behind Experimental Choices:
-
Choice of Buffers: The selection of buffers at different pH values is crucial as the piperidine nitrogen of 4-(2-Ethoxyphenyl)piperidine is basic and its ionization state, and therefore solubility, will be pH-dependent. The chosen pH values represent the acidic environment of the stomach (pH ~1-3), the small intestine (pH ~5-7), and physiological pH (7.4).
-
Equilibration Time: A 24-48 hour incubation period is generally sufficient to ensure that a true thermodynamic equilibrium between the solid and solution phases is achieved.
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature is critical for reproducible results. 25°C represents ambient temperature, while 37°C mimics physiological temperature.
-
Quantification Method: HPLC-UV or LC-MS provides a sensitive and specific method for quantifying the concentration of the dissolved compound, ensuring accurate solubility determination.
Organic Solvent Solubility
Solubility in organic solvents is important for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for biological assays.
1.2.1. Experimental Protocol: Qualitative and Quantitative Organic Solvent Solubility
Objective: To determine the solubility of 4-(2-Ethoxyphenyl)piperidine in a range of common organic solvents.
Materials:
-
4-(2-Ethoxyphenyl)piperidine (solid form)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Dichloromethane (DCM)
-
Acetone
-
Analytical balance, vortex mixer, centrifuge, HPLC system
Procedure (Qualitative):
-
Add a small, known amount of 4-(2-Ethoxyphenyl)piperidine (e.g., 1 mg) to a vial.
-
Add the organic solvent in small, incremental volumes (e.g., 100 µL) and vortex after each addition until the solid is completely dissolved.
-
Record the volume of solvent required to dissolve the compound.
Procedure (Quantitative):
-
Follow the shake-flask method described for aqueous solubility, replacing the aqueous buffers with the organic solvents of interest.
-
Ensure the analytical method (HPLC or LC-MS) is compatible with the chosen organic solvents.
Data Presentation:
| Solvent | Qualitative Solubility (mg/mL) | Quantitative Solubility (mg/mL) |
| DMSO | [Experimental Data] | [Experimental Data] |
| Ethanol | [Experimental Data] | [Experimental Data] |
| Methanol | [Experimental Data] | [Experimental Data] |
| Acetonitrile | [Experimental Data] | [Experimental Data] |
| Dichloromethane | [Experimental Data] | [Experimental Data] |
| Acetone | [Experimental Data] | [Experimental Data] |
Expected Outcome: Based on the general solubility of piperidine derivatives, 4-(2-Ethoxyphenyl)piperidine is expected to exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol and methanol.[6] Its solubility in less polar solvents like dichloromethane may be moderate.
Section 2: Stability Assessment
Evaluating the chemical stability of 4-(2-Ethoxyphenyl)piperidine is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[7][8] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[9][10]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those used for accelerated stability testing. The goal is to generate a modest level of degradation (typically 5-20%) to identify the degradation pathways.[11]
2.1.1. Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of 4-(2-Ethoxyphenyl)piperidine.
2.1.2. Detailed Protocols for Stress Conditions
A. Hydrolytic Stability (Acid and Base Catalyzed)
-
Procedure:
-
To separate aliquots of a stock solution of 4-(2-Ethoxyphenyl)piperidine, add an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
-
Incubate the samples at an elevated temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with mobile phase for HPLC analysis.
-
-
Rationale: The piperidine ring itself is generally stable to hydrolysis. However, extreme pH and elevated temperatures can potentially promote degradation.
B. Oxidative Stability
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Keep the sample at room temperature and monitor at various time points.
-
Analyze the samples directly by HPLC.
-
-
Rationale: The tertiary amine of the piperidine ring can be susceptible to oxidation, potentially leading to the formation of an N-oxide.
C. Thermal Stability
-
Procedure:
-
Expose solid 4-(2-Ethoxyphenyl)piperidine to dry heat (e.g., 80°C) in a stability chamber.
-
Simultaneously, expose a solution of the compound to the same temperature.
-
Monitor at various time points.
-
-
Rationale: This test assesses the intrinsic thermal stability of the molecule in both the solid and solution states.
D. Photostability
-
Procedure:
-
Expose solid 4-(2-Ethoxyphenyl)piperidine and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the specified light exposure.
-
-
Rationale: The aromatic ethoxyphenyl moiety may absorb UV light, potentially leading to photodegradation.
2.1.3. Analytical Approach and Data Interpretation
A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
LC-MS should be employed to identify the mass of the degradation products, which can help in elucidating their structures and understanding the degradation pathways.
Data Presentation:
| Stress Condition | Time (hours) | % Assay of 4-(2-Ethoxyphenyl)piperidine | % Total Degradation | Major Degradant RRT |
| 0.1 M HCl, 60°C | 24 | [Data] | [Data] | [Data] |
| 0.1 M NaOH, 60°C | 24 | [Data] | [Data] | [Data] |
| 3% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |
| 80°C (Solid) | 72 | [Data] | [Data] | [Data] |
| ICH Light Exposure | - | [Data] | [Data] | [Data] |
Long-Term Stability Studies
Following the identification of potential degradation pathways, long-term stability studies are conducted under ICH-prescribed conditions to establish the retest period or shelf life.
ICH Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
The stability of 4-(2-Ethoxyphenyl)piperidine should be monitored at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, assay, and degradation products using the validated stability-indicating method.
Section 3: Determination of pKa
The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For 4-(2-Ethoxyphenyl)piperidine, the basic piperidine nitrogen will have a specific pKa.
3.1. Importance of pKa
The pKa influences:
-
Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.
-
Absorption: The ionization state affects a drug's ability to cross biological membranes.
-
Formulation: Knowledge of the pKa is essential for developing stable and effective formulations.
3.2. Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa of the piperidine nitrogen in 4-(2-Ethoxyphenyl)piperidine.
Materials:
-
4-(2-Ethoxyphenyl)piperidine
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Potassium chloride (for maintaining ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh and dissolve a known amount of 4-(2-Ethoxyphenyl)piperidine in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
-
Add a solution of known concentration of a strong acid (e.g., 0.1 M HCl) to protonate the piperidine nitrogen completely.
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.
Logical Relationship for pKa Determination:
Caption: Logical flow for determining the pKa of 4-(2-Ethoxyphenyl)piperidine.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-(2-Ethoxyphenyl)piperidine. By adhering to the detailed protocols and understanding the scientific rationale behind the experimental choices, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance a promising compound through the development pipeline. A thorough characterization of these fundamental physicochemical properties is a cornerstone of modern drug development, ensuring the safety, efficacy, and quality of new therapeutic agents.
References
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Kinetic and Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. [Link]
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ADME Solubility Assay. BioDuro. [Link]
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What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
-
Forced Degradation Testing. SGS USA. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review. [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
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Drug Solubility And Stability Studies. ALWSCI. [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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4-(2-Ethoxyphenyl)piperidine hydrochloride. PubChem. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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4-(2-Ethoxyphenyl)piperidine. PubChem. [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
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Development of Methods for the Determination of pKa Values. PMC. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
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[Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra]. Yakugaku Zasshi. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbio. [Link]
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Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
What is pKa and how is it used in drug development?. Pion. [Link]
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Compound solubility measurements for early drug discovery. Chemspace. [Link]
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Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]
-
Quality Guidelines. ICH. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. Acta Pharmaceutica. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
-
How to Choose the Right Solubilization Technology for Your API. Catalent. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Determination of pKa Values by Liquid Chromatography. ResearchGate. [Link]
-
Photostability testing theory and practice. Q1 Scientific. [Link]
-
What are the storage stability of Piperidine Series compounds over time?. BTC. [Link]
-
Piperidine. Solubility of Things. [Link]
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Technical Guide: 4-(2-Ethoxyphenyl)piperidine as a Paroxetine Impurity
The following technical guide details the characterization, origin, and control of 4-(2-Ethoxyphenyl)piperidine within the context of Paroxetine active pharmaceutical ingredient (API) manufacturing.
Content Type: Technical Whitepaper & Analytical Protocol Target Audience: Process Chemists, Analytical Scientists, and QA/RA Professionals Version: 1.0
Executive Summary
In the high-purity synthesis of Paroxetine HCl (a selective serotonin reuptake inhibitor), impurity profiling is critical for meeting ICH Q3A/Q3B guidelines. While pharmacopoeial monographs (USP/EP) extensively document desfluoro- and dione-analogs, 4-(2-Ethoxyphenyl)piperidine represents a specific, non-pharmacopoeial process-related impurity .
Its presence typically indicates upstream contamination of aryl-halide starting materials or cross-contamination in multi-purpose manufacturing facilities. Due to its structural divergence from the parent molecule (lacking the 3-position substitution and possessing a distinct aryl pattern), it requires targeted analytical resolution to prevent co-elution with standard degradants.
Chemical Identity & Structural Context
To effectively control this impurity, one must first understand its structural relationship to the parent drug.
Comparative Profile
| Feature | Parent Drug: Paroxetine | Impurity: 4-(2-Ethoxyphenyl)piperidine |
| IUPAC Name | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine | 4-(2-ethoxyphenyl)piperidine |
| CAS Number | 61869-08-7 (Base) | 100617-80-9 (Base) / 198334-35-9 (HCl) |
| Molecular Formula | C₁₉H₂₀FNO₃ | C₁₃H₁₉NO |
| Molecular Weight | 329.37 g/mol | 205.30 g/mol |
| Key Substituent | 4-Fluorophenyl (Position 4) | 2-Ethoxyphenyl (Position 4) |
| Secondary Moiety | 3-((1,3-benzodioxol-5-yloxy)methyl) | Absent (Hydrogen at Position 3) |
Structural Significance
The impurity lacks the critical pharmacophore side chain at position 3 (the benzodioxol ether). Furthermore, the aryl group at position 4 is a 2-ethoxyphenyl ring rather than the 4-fluorophenyl ring found in Paroxetine. This suggests the impurity originates early in the synthesis, likely during the construction of the piperidine core.
Mechanistic Origin (Root Cause Analysis)
Understanding the formation of 4-(2-Ethoxyphenyl)piperidine requires analyzing the Grignard-based synthesis of the piperidine ring.
The "Contaminated Feedstock" Pathway
The most scientifically probable origin is the contamination of the starting material 4-fluorobromobenzene or the use of an incorrect Grignard reagent.
-
Standard Route: Reaction of 4-fluorophenylmagnesium bromide with 1-methyl-4-piperidone (or similar precursor) yields the 4-(4-fluorophenyl) core.
-
Impurity Pathway: If the reaction mixture contains 2-ethoxyphenylmagnesium bromide (due to impure aryl halide feedstock or cross-contamination), it reacts with the piperidone to form 4-(2-ethoxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine (after dehydration) or the piperidinol intermediate.
-
Reduction: Subsequent catalytic hydrogenation (e.g., Pd/C) reduces the double bond, yielding the saturated 4-(2-ethoxyphenyl)piperidine core.
Visualization of Formation Pathway
The following diagram illustrates the divergence point where the impurity is generated.
Figure 1: Mechanistic pathway showing the divergence of the impurity synthesis due to contaminated Grignard reagents.
Analytical Methodology
Detecting this impurity requires a method capable of separating the "2-ethoxy" analog from the "4-fluoro" parent, which have different polarities and UV absorption maxima.
HPLC Method Parameters (Reverse Phase)
This protocol is designed to resolve non-polar piperidine impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (Organic Modifier).
-
Gradient:
-
0-5 min: 95% A (Equilibration)
-
5-25 min: 95% A → 40% A (Linear Gradient)
-
25-30 min: 40% A → 10% A (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (The ethoxy-benzene chromophore absorbs strongly here, unlike the methylenedioxy group which has a max ~290 nm).
-
Temperature: 30°C.
Mass Spectrometry (LC-MS/MS) Transitions
For trace-level quantification (<0.10%), use Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Impurity | 206.15 [M+H]⁺ | 178.1 | 20 | Loss of Ethylene (-C₂H₄) from ethoxy group |
| 150.1 | 35 | Loss of Ethoxy chain + Ring fragmentation | ||
| Paroxetine | 330.1 [M+H]⁺ | 192.1 | 25 | Cleavage of ether linker |
Control & Remediation Strategy
If this impurity is detected in the API, the following purification strategies are recommended based on solubility differences.
-
Recrystallization (Salt Formation):
-
Paroxetine is typically isolated as the HCl hemihydrate .
-
The impurity, 4-(2-Ethoxyphenyl)piperidine, forms a salt but has different solubility in Isopropanol (IPA) .
-
Protocol: Dissolve crude API in hot IPA/Water (9:1). Cool slowly to 0-5°C. Paroxetine HCl crystallizes preferentially. The impurity, lacking the bulky side chain, remains more soluble in the mother liquor.
-
-
Upstream Control:
-
Implement strict GC-FID purity testing on the 1-bromo-4-fluorobenzene starting material.
-
Limit: < 0.10% of any other aryl bromide isomers.
-
Regulatory & Safety Assessment (ICH M7)
-
Genotoxicity Potential: The structure contains a secondary amine and an ethoxy-benzene ring.[1][2] It does not contain structural alerts for high potency genotoxicity (like nitro groups or epoxides).
-
Classification: Class 3 (Alerts unrelated to the structure of the API) or Class 4 (Non-mutagenic).
-
TTC Limit: Unless specific toxicity data exists, control to the standard ICH Q3A identification threshold (0.10% ) is recommended for commercial batches.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20364487, 4-(2-Ethoxyphenyl)piperidine. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.) 11.0.Paroxetine Hydrochloride Hemihydrate Monograph 2016. (Standard reference for impurity limits).
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Accela ChemBio. Certificate of Analysis: 4-(2-Ethoxyphenyl)piperidine hydrochloride.[1][2][3][4] Retrieved from [Link]
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An In-depth Technical Guide to 4-(2-Ethoxyphenyl)piperidine for Researchers and Drug Development Professionals
Introduction: The Significance of the 4-Arylpiperidine Scaffold and the Emergence of 4-(2-Ethoxyphenyl)piperidine
The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its rigid structure allows for precise spatial orientation of substituents, enabling targeted interactions with a variety of biological receptors.[3] This framework is present in drugs spanning a wide range of therapeutic areas, including analgesics, antipsychotics, and antidepressants.[1][4] Within this important class of compounds, 4-(2-Ethoxyphenyl)piperidine represents a research chemical with considerable potential for exploration in drug discovery programs. Its structural features, particularly the ethoxy substitution on the phenyl ring, suggest the possibility of novel pharmacological activities and selectivities. This guide provides a comprehensive technical overview of 4-(2-Ethoxyphenyl)piperidine, intended to equip researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and evaluate this compound in a research setting.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental chemical and physical properties of 4-(2-Ethoxyphenyl)piperidine is paramount for its handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | 4-(2-ethoxyphenyl)piperidine | [5] |
| Molecular Formula | C₁₃H₁₉NO | [5] |
| Molecular Weight | 205.30 g/mol | [5] |
| CAS Number | 100617-80-9 | [5] |
The hydrochloride salt of 4-(2-Ethoxyphenyl)piperidine is also commercially available, offering an alternative form with potentially different solubility and handling characteristics.[6]
| Property | Value | Source |
| IUPAC Name | 4-(2-ethoxyphenyl)piperidine;hydrochloride | [6] |
| Molecular Formula | C₁₃H₂₀ClNO | [6] |
| Molecular Weight | 241.76 g/mol | [6] |
| CAS Number | 198334-35-9 |
Synthesis and Purification
While a specific, detailed synthesis for 4-(2-Ethoxyphenyl)piperidine is not extensively documented in publicly available literature, its structure lends itself to established synthetic strategies for 4-arylpiperidines.[2][7] A plausible and efficient synthetic approach can be adapted from methodologies reported for structurally related compounds.[8]
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that 4-(2-Ethoxyphenyl)piperidine can be prepared from a suitable pyridine precursor followed by reduction of the pyridine ring. An alternative and commonly employed strategy involves the use of a pre-formed piperidone intermediate.[7] A generalized synthetic scheme is presented below.
Caption: Plausible synthetic routes to 4-(2-Ethoxyphenyl)piperidine.
Step-by-Step Experimental Protocol (Proposed)
The following protocol is a generalized procedure based on common methods for the synthesis of 4-arylpiperidines and should be optimized for this specific target molecule.
Step 1: Synthesis of 4-(2-Ethoxyphenyl)pyridine (Route A)
-
To a solution of 4-bromopyridine hydrochloride (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add 2-ethoxyphenylboronic acid (1.2 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, for instance, an aqueous solution of sodium carbonate (3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-ethoxyphenyl)pyridine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to 4-(2-Ethoxyphenyl)piperidine
-
Dissolve the purified 4-(2-ethoxyphenyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a hydrogenation catalyst, for example, 10% palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24-48 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude 4-(2-Ethoxyphenyl)piperidine.
Step 3: Purification and Salt Formation (Optional)
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
For the preparation of the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to yield 4-(2-Ethoxyphenyl)piperidine hydrochloride.
Pharmacological Profile and Mechanism of Action (Predicted)
Direct pharmacological data for 4-(2-Ethoxyphenyl)piperidine is scarce in the published literature. However, valuable insights can be inferred from a closely related analog, N-Boc-4-(2-cyclopropoxyphenyl)piperidine, which has been investigated as a selective antagonist for alpha-1a (α₁ₐ) and alpha-1d (α₁d) adrenergic receptors.[8]
Predicted Target and Mechanism of Action
Based on the high affinity of its cyclopropyl analog for α₁ₐ and α₁d adrenergic receptors, it is hypothesized that 4-(2-Ethoxyphenyl)piperidine may also exhibit antagonist activity at these receptors.[8] The ethoxy group at the ortho position of the phenyl ring is expected to influence the binding affinity and selectivity profile compared to the cyclopropoxy group.
Caption: Predicted mechanism of action for 4-(2-Ethoxyphenyl)piperidine.
Potential Therapeutic Applications
Selective antagonists of α₁ₐ and α₁d adrenergic receptors are of significant interest for the treatment of various conditions, including:
-
Benign Prostatic Hyperplasia (BPH): α₁ₐ-adrenoceptor antagonists are a mainstay in the management of lower urinary tract symptoms (LUTS) associated with BPH.[8]
-
Hypertension: While less common now due to the availability of more selective agents, α₁-blockers have been used to treat high blood pressure.
-
Other potential applications: Research into the role of α₁d-adrenoceptors is ongoing, with potential implications in areas such as bladder dysfunction and neuropsychiatric disorders.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and integrity of a research chemical. The following techniques are recommended for the comprehensive analysis of 4-(2-Ethoxyphenyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the phenyl ring, and protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethoxy group, the six carbons of the phenyl ring, and the five carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic portions, C-O stretching for the ether linkage, and N-H stretching for the secondary amine of the piperidine ring.
In Vitro and In Vivo Experimental Workflows
To elucidate the pharmacological profile of 4-(2-Ethoxyphenyl)piperidine, a systematic approach involving both in vitro and in vivo studies is necessary.
In Vitro Assays
Caption: A typical in vitro experimental workflow for characterizing a research chemical.
Step-by-Step Protocol for Receptor Binding Assay (General)
-
Prepare cell membranes expressing the target receptor (e.g., α₁ₐ-adrenergic receptor).
-
Incubate the membranes with a radiolabeled ligand of known affinity for the receptor in the presence of varying concentrations of 4-(2-Ethoxyphenyl)piperidine.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the inhibition constant (Ki) of 4-(2-Ethoxyphenyl)piperidine by analyzing the competition binding data using appropriate software.
In Vivo Studies
Following promising in vitro results, in vivo studies in appropriate animal models are warranted to assess the compound's efficacy, pharmacokinetics, and safety profile. For a potential BPH therapeutic, a relevant in vivo model would involve measuring urodynamic parameters in rodents.
Safety, Handling, and Storage
As with any research chemical, proper safety precautions must be observed when handling 4-(2-Ethoxyphenyl)piperidine. A comprehensive risk assessment should be conducted before commencing any experimental work.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Toxicity: The toxicological properties of 4-(2-Ethoxyphenyl)piperidine have not been extensively investigated. It should be handled as a potentially hazardous substance.
Conclusion
4-(2-Ethoxyphenyl)piperidine is a research chemical with a promising structural motif that suggests potential for modulation of adrenergic receptors. This guide has provided a comprehensive overview of its chemical identity, proposed a viable synthetic route, predicted its pharmacological profile based on a close structural analog, and outlined key experimental workflows for its characterization. Further research is necessary to fully elucidate the pharmacological, metabolic, and toxicological properties of this compound. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related 4-arylpiperidine derivatives.
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The Genesis of a Privileged Scaffold: A Technical History of 4-(2-Ethoxyphenyl)piperidine and its Role in CNS Drug Discovery
Abstract
The 4-arylpiperidine motif is a cornerstone in the architecture of centrally acting therapeutics, underpinning the pharmacological activity of numerous drugs targeting a range of neurotransmitter systems. This in-depth technical guide traces the discovery and historical development of a specific, yet illustrative, member of this class: 4-(2-Ethoxyphenyl)piperidine. While not a marketed drug itself, the story of its conceptualization and synthesis is deeply intertwined with the systematic exploration of structure-activity relationships (SAR) that has driven the optimization of high-affinity ligands for critical CNS targets, particularly the dopamine D2 receptor. This whitepaper will elucidate the scientific rationale behind its design, detail plausible synthetic methodologies, and explore its pharmacological significance within the broader context of drug development for neurological and psychiatric disorders.
Introduction: The 4-Arylpiperidine Scaffold - A Gateway to the CNS
The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with the complex topographies of biological macromolecules. When a phenyl group is appended at the 4-position, the resulting 4-phenylpiperidine core becomes a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.
This scaffold is the backbone of a diverse array of pharmaceuticals, including analgesics, antipsychotics, and antidepressants.[2] The historical trajectory of drug discovery has repeatedly demonstrated that subtle modifications to the aryl ring and the piperidine nitrogen of this core structure can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
The Dopamine D2 Receptor: A Prime Target for 4-Arylpiperidines
The dopamine D2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical player in neurotransmission, modulating processes such as motor control, motivation, and cognition.[3] Its dysfunction is implicated in a range of neuropsychiatric conditions, including schizophrenia, Parkinson's disease, and addiction.[4] Consequently, the D2 receptor has been a primary focus for the development of new therapeutics.
The 4-phenylpiperidine scaffold emerged early on as a promising framework for designing D2 receptor ligands. The seminal work on compounds like haloperidol and other butyrophenone antipsychotics established the importance of this structural class. Subsequent research has focused on fine-tuning the interaction of these molecules with the D2 receptor to achieve desired pharmacological profiles, such as partial agonism or "dopamine stabilization," while minimizing off-target effects.[5][6]
The Discovery of 4-(2-Ethoxyphenyl)piperidine: A Case Study in Rational Drug Design
The specific discovery of 4-(2-ethoxyphenyl)piperidine is not documented in a single, landmark publication. Rather, its genesis can be understood as a logical step in the systematic exploration of the chemical space around the 4-phenylpiperidine core for dopamine D2 receptor modulation. The primary rationale for its synthesis would have been to probe the structure-activity relationships (SAR) of this scaffold.
The Scientific Rationale: Probing the Ortho-Position
In medicinal chemistry, the systematic substitution of a lead compound's aromatic ring is a fundamental strategy for optimizing its biological activity. The introduction of an ethoxy group at the ortho (2-position) of the phenyl ring in 4-phenylpiperidine serves several key purposes:
-
Steric Influence: The presence of a substituent at the ortho-position can significantly alter the preferred conformation of the phenyl ring relative to the piperidine ring. This, in turn, influences how the molecule fits into the binding pocket of the D2 receptor.
-
Electronic Effects: The ethoxy group is an electron-donating group, which can modify the electronic properties of the phenyl ring and potentially enhance or alter its interaction with amino acid residues in the receptor.
-
Lipophilicity and Pharmacokinetics: The addition of an ethoxy group increases the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
The choice of an ethoxy group, as opposed to a smaller methoxy or a larger propoxy group, allows for a systematic evaluation of the impact of the size of the ortho-substituent on receptor affinity and selectivity.
A Plausible Synthetic Pathway
The synthesis of 4-(2-ethoxyphenyl)piperidine can be accomplished through several established synthetic routes for 4-arylpiperidines. A common and efficient method involves the construction of a 4-piperidone intermediate followed by conversion to the desired product.
Caption: A plausible synthetic workflow for 4-(2-Ethoxyphenyl)piperidine.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a plausible, multi-step synthesis of 4-(2-ethoxyphenyl)piperidine, drawing upon common methodologies for the preparation of 4-arylpiperidines.
Step 1: Synthesis of 1-Benzyl-4-(2-ethoxyphenyl)piperidin-4-ol
-
To a solution of 2-bromoethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of 1-benzylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-4-(2-ethoxyphenyl)piperidin-4-ol.
Step 2: Dehydration to 1-Benzyl-4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine
-
Dissolve the product from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tetrahydropyridine derivative.
Step 3: Reduction and Deprotection to 4-(2-Ethoxyphenyl)piperidine
-
Dissolve the crude product from Step 2 in ethanol.
-
Add palladium on charcoal (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4-(2-ethoxyphenyl)piperidine.
Pharmacological Profile: A Dopamine D2 Receptor Ligand
Based on the extensive research into 4-phenylpiperidine analogs, 4-(2-ethoxyphenyl)piperidine is predicted to exhibit affinity for the dopamine D2 receptor.[5][6] The primary method for determining this would be through radioligand binding assays.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: Use a high-affinity D2 receptor radioligand, such as [³H]spiperone or [³H]raclopride.
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (4-(2-ethoxyphenyl)piperidine).
-
Define non-specific binding using a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Insights
The binding affinity of 4-(2-ethoxyphenyl)piperidine would be compared to that of other analogs to build a comprehensive SAR profile.
| Compound | R1 | R2 | R3 | R4 | D2 Ki (nM) |
| 1 | H | H | H | H | 50 |
| 2 | OCH₃ | H | H | H | 35 |
| 3 (Target) | OC₂H₅ | H | H | H | Hypothesized |
| 4 | H | OCH₃ | H | H | 20 |
| 5 | H | H | OCH₃ | H | 15 |
| 6 | H | H | Cl | H | 10 |
This table presents hypothetical data to illustrate the concept of SAR. Actual binding affinities would need to be determined experimentally.
The data from such studies would reveal the impact of the position and nature of the substituent on the phenyl ring on D2 receptor affinity. For instance, comparing the Ki values of the methoxy-substituted analogs (compounds 2 , 4 , and 5 ) would elucidate the preferred substitution pattern (ortho, meta, or para). The data for the chloro-substituted analog (6 ) would provide insight into the effect of an electron-withdrawing group.
Caption: Logical relationships in the SAR exploration of 4-phenylpiperidines.
Conclusion and Future Perspectives
The discovery and history of 4-(2-ethoxyphenyl)piperidine are emblematic of the rational, iterative process of modern drug discovery. While this specific molecule may not have progressed to clinical use, its synthesis and hypothetical pharmacological evaluation represent a crucial step in understanding the complex interplay between chemical structure and biological function. The insights gained from studying such analogs have paved the way for the development of more potent and selective ligands for the dopamine D2 receptor and other CNS targets.
The journey of the 4-arylpiperidine scaffold is far from over. Ongoing research continues to explore novel substitutions and modifications to this privileged core, aiming to develop next-generation therapeutics with improved efficacy and safety profiles for a wide range of neurological and psychiatric disorders. The foundational work on compounds like 4-(2-ethoxyphenyl)piperidine remains a testament to the power of systematic chemical exploration in the quest for new medicines.
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- Ross, S. B., & Ögren, S. O. (1991).
- Che, C., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry.
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- ChEMBL. (n.d.). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure... EMBL-EBI.
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- MedchemExpress. (n.d.). Dopamine D2 receptor agonist-2.
- Abad, M. F., et al. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PMC.
- Sonesson, C., et al. (2006). The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy, Antipsychotic-Like Efficacy, and Low Potential for Motor Side Effects in the Rat.
- UNT Health Science Center. (n.d.). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: Insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity.
- Kumar, V., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
- Wang, H., et al. (2016). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PMC.
- Kulkarni, S. S., & Newman, A. H. (2016). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC.
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Methodological & Application
Application Notes & Protocols: The 4-(2-Ethoxyphenyl)piperidine Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of the 4-Arylpiperidine Motif
In the landscape of contemporary drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is capable of providing high-affinity ligands for a diverse range of biological targets.[1][2] Its conformational flexibility, combined with its basic nitrogen atom, allows it to engage in a variety of receptor interactions, making it a cornerstone of medicinal chemistry.[1][2] When substituted at the 4-position with an aryl group, the resulting 4-arylpiperidine scaffold becomes a particularly potent pharmacophore for targeting G-protein coupled receptors (GPCRs), especially dopamine and serotonin receptors in the central nervous system (CNS).[3][4]
This guide focuses on a specific, highly valuable variant: 4-(2-Ethoxyphenyl)piperidine . The introduction of the 2-ethoxy group on the phenyl ring is not a trivial modification. This seemingly simple ether linkage imparts critical physicochemical properties, influencing receptor affinity, selectivity, and metabolic stability. It serves as a powerful tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound, transforming a promiscuous ligand into a targeted therapeutic agent.
This document provides an in-depth exploration of the 4-(2-ethoxyphenyl)piperidine scaffold, exemplified by its role in the atypical antipsychotic Cariprazine . We will dissect its pharmacological significance, provide detailed, field-tested synthetic protocols, and outline the necessary quality control procedures to ensure the integrity of synthesized intermediates.
Pharmacological Significance & Application Showcase: Cariprazine
The utility of the 4-(2-ethoxyphenyl)piperidine scaffold is powerfully demonstrated in the structure of Cariprazine, a third-generation antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[5][6]
Mechanism of Action: Cariprazine's therapeutic efficacy is believed to be mediated through a combination of partial agonism at central dopamine D2/D3 and serotonin 5-HT1A receptors, along with antagonism at serotonin 5-HT2A receptors.[6][7] Notably, it exhibits a high affinity for the dopamine D3 receptor.[8] This complex pharmacology allows it to modulate dopaminergic and serotonergic neurotransmission, addressing both the positive and negative symptoms of schizophrenia.[8][9]
The 4-(2-ethoxyphenyl)piperidine moiety, while not the primary pharmacophore for every receptor interaction, plays a crucial role in orienting the entire molecule within the receptor binding pockets and contributes to its overall high-affinity profile. Structure-activity relationship (SAR) studies on related arylpiperidine and arylpiperazine series have consistently shown that the nature and position of substituents on the aryl ring are critical determinants of receptor affinity and functional activity (e.g., agonist vs. antagonist).[10][11] The 2-ethoxy group in this scaffold is a key element in achieving the specific receptor interaction profile of drugs like Cariprazine.
dot graph "Scaffold_Core_Structure" { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4", pad=0.5, fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica", color="#5F6368"]; edge [fontname="Helvetica", color="#202124"];
} ends_dot Caption: Core structure of the 4-(2-ethoxyphenyl)piperidine scaffold.
Synthetic Protocols: A Validated Pathway to the Core Scaffold
The synthesis of the 4-(2-ethoxyphenyl)piperidine scaffold is a critical first step in the development of more complex molecules. The following protocol describes a reliable and scalable method adapted from established literature procedures, focusing on a Suzuki coupling approach. This method offers high yields and good functional group tolerance.
Protocol 1: Synthesis of 4-(2-Ethoxyphenyl)piperidine Hydrochloride
This protocol is divided into two main stages: (A) Suzuki coupling to form the aryl-piperidine bond and (B) Deprotection and salt formation.
Materials & Reagents:
-
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
-
1-Bromo-2-ethoxybenzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Hydrogen (H₂) gas
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrochloric Acid (4M in Dioxane)
-
Ethyl Acetate (EtOAc)
-
Diethyl Ether (Et₂O)
Stage A: Suzuki Coupling
-
Rationale: The Suzuki coupling is a robust palladium-catalyzed cross-coupling reaction ideal for forming C-C bonds between aryl halides and boronic esters. Pd(dppf)Cl₂ is chosen as the catalyst for its high efficiency and stability.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq), 1-bromo-2-ethoxybenzene (1.1 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water (4:1 ratio). Degas the solution by bubbling argon through it for 15-20 minutes. Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(2-ethoxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate.
Stage B: Reduction, Deprotection, and Salt Formation
-
Rationale: The double bond in the tetrahydropyridine ring is reduced via catalytic hydrogenation. The Boc protecting group is then removed under acidic conditions, followed by precipitation as the hydrochloride salt for improved stability and handling.
-
Hydrogenation: Dissolve the crude product from Stage A in methanol. Add 10% Pd/C (5-10 wt%). Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.
-
Filtration: Upon reaction completion (monitored by TLC/LC-MS), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol and concentrate the filtrate.
-
Deprotection & Salt Formation: Dissolve the resulting crude tert-butyl 4-(2-ethoxyphenyl)piperidine-1-carboxylate in a minimal amount of ethyl acetate. Cool the solution to 0 °C in an ice bath.
-
Acidification: Add 4M HCl in dioxane (3-4 eq) dropwise. A precipitate will form.
-
Isolation: Stir the slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield 4-(2-ethoxyphenyl)piperidine hydrochloride as a white to off-white solid.
dot graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", color="#202124"];
} ends_dot Caption: Workflow for the synthesis of 4-(2-ethoxyphenyl)piperidine HCl.
Analytical & Quality Control Protocols
To ensure the synthesized scaffold is suitable for subsequent use in drug development workflows, rigorous quality control is mandatory.
Protocol 2: Quality Control and Characterization
This protocol outlines a self-validating system to confirm the identity, purity, and integrity of the final product.
| Parameter | Method | Acceptance Criteria / Expected Outcome | Rationale |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to ethoxy (triplet & quartet), aromatic, and piperidine protons. Chemical shifts and coupling constants should match reference spectra. | Confirms the molecular structure and proton environment. |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₁₃H₁₉NO: 206.15. Observed m/z should be within ±0.2 Da.[12] | Confirms the molecular weight of the free base. |
| Purity | HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) | Purity ≥98% by peak area integration at a specified wavelength (e.g., 254 nm). | Quantifies the presence of impurities (starting materials, side products). |
| Physical Properties | Melting Point (MP) | A sharp melting point range consistent with literature values for the hydrochloride salt. | A broad melting range can indicate the presence of impurities. |
| Residual Solvent | ¹H NMR | Absence or minimal presence of residual solvents (EtOAc, Et₂O, Dioxane). | Ensures the material is free from contaminants from the synthesis. |
Example ¹H NMR Data Interpretation (Expected Regions):
-
~9.0-8.5 ppm (broad s): -NH₂⁺ protons of the piperidinium salt.
-
~7.2-6.8 ppm (m): 4 aromatic protons.
-
~4.0 ppm (q): -OCH₂CH₃ protons.
-
~3.4-2.8 ppm (m): 5 piperidine protons (CH and CH₂ adjacent to N).
-
~2.0-1.7 ppm (m): 4 piperidine protons (CH₂).
-
~1.3 ppm (t): -OCH₂CH₃ protons.
Conclusion and Future Outlook
The 4-(2-ethoxyphenyl)piperidine scaffold is a validated and highly valuable building block in medicinal chemistry, particularly for CNS targets. Its role in the antipsychotic Cariprazine underscores its potential for creating drugs with complex and beneficial pharmacological profiles. The synthetic and analytical protocols provided herein offer a robust framework for researchers to produce high-quality material for their discovery programs. Future applications may involve exploring substitutions on both the piperidine and phenyl rings to develop next-generation therapeutics with even greater selectivity and efficacy for a range of neurological and psychiatric disorders.
References
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Title: Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach Source: Bentham Science Publisher URL: [Link]
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Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]
- Title: Preparation method for cariprazine Source: Google Patents URL
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Title: Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Mechanism of action of cariprazine Source: CNS Drugs (via PubMed) URL: [Link]
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Title: The Mechanism of Action of Cariprazine in Schizophrenia Source: Bepharco URL: [Link]
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-
Title: 4-(2-Ethoxyphenyl)piperidine hydrochloride Source: PubChem URL: [Link]
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Title: Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application Source: Psychopharmacology Institute URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]
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Title: First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents With N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide Structure Source: Bioorganic & Medicinal Chemistry (via PubMed) URL: [Link]
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Title: Mechanism of Action - VRAYLAR® (cariprazine) Source: VRAYLAR® HCP Site URL: [Link]
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Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]
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Title: INDUSTRIAL PROCESS FOR THE PREPARATION OF CARIPRAZINE Source: WIPO Patentscope URL: [Link]
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Title: 4-(2-Ethoxyphenyl)piperidine Source: PubChem URL: [Link]
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Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: Pharmaceuticals (MDPI) URL: [Link]
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Title: The role of dopamine D3 receptors in the mechanism of action of cariprazine Source: European Neuropsychopharmacology (via PubMed) URL: [Link]
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Title: (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine Source: Pharmaffiliates URL: [Link]
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Title: Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
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Title: Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]
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Application Notes & Protocols for 4-(2-Ethoxyphenyl)piperidine in Receptor Binding Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-(2-Ethoxyphenyl)piperidine , a novel synthetic compound, using receptor binding assays. Given that the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural alkaloids, this compound holds significant potential for interacting with various central nervous system (CNS) targets.[1][2]
This guide is structured not as a rigid protocol for a single known interaction, but as an investigative framework. It will lead the researcher through the process of target identification, affinity determination, and selectivity profiling. We will use the Sigma-1 (σ1) receptor as our primary example, based on the high affinity observed for structurally similar phenoxyalkylpiperidines, while also outlining a strategy for broader selectivity screening.[3]
Section 1: The Scientific Foundation of Receptor Binding
At its core, a receptor binding assay is a powerful in vitro tool used to quantify the interaction between a ligand (like our test compound) and its target protein.[4] The entire process is governed by the Law of Mass Action , which describes the equilibrium between the unbound ligand and receptor, and the bound ligand-receptor complex.[5]
The key parameters we aim to determine are:
-
IC50: The concentration of our test compound required to inhibit 50% of the specific binding of a known radiolabeled ligand.
-
Ki (Inhibition Constant): A measure of the binding affinity of our test compound for the receptor, calculated from the IC50. A lower Ki value signifies a higher binding affinity.
Radioligand binding assays are the gold standard for these measurements due to their sensitivity and robustness.[6] They typically fall into two categories: saturation assays, to characterize the receptor density (Bmax) and the radioligand's own affinity (Kd), and competition assays, which we will use to characterize our unlabeled compound, 4-(2-Ethoxyphenyl)piperidine.[7]
The Principle of Competitive Binding
In our assay, we will incubate the receptor source with a fixed concentration of a high-affinity radioligand and varying concentrations of our unlabeled test compound. The test compound will compete with the radioligand for the same binding site. By measuring the decrease in radioactivity at higher concentrations of our test compound, we can determine its affinity.
Caption: Competitive binding of a test compound and radioligand.
Section 2: Rational Target Selection
The ethoxyphenyl and piperidine moieties suggest a high probability of interaction with CNS receptors. Based on public data for analogous compounds, a logical starting point is the Sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in numerous neurological disorders.[8] A comprehensive screening panel is essential to build a selectivity profile.
| Target Class | Specific Receptor | Rationale / Similar Compounds | Reference |
| Primary Target | Sigma-1 (σ1) | Phenoxyalkylpiperidines show high affinity for σ1 receptors. | [3] |
| Selectivity Panel | Sigma-2 (σ2) | Often co-assessed with σ1 to determine subtype selectivity. | [8] |
| NMDA Receptor | N-(phenoxyethyl)-4-benzylpiperidine is an NMDA antagonist. | [9] | |
| Dopamine Transporter (DAT) | Piperidine analogues can be high-affinity DAT ligands. | [10] | |
| Histamine H3 Receptor | 4-oxypiperidine ethers are potent H3R antagonists. | [11] |
Section 3: Detailed Protocol: σ1 Receptor Competition Binding Assay
This protocol describes a robust method to determine the binding affinity (Ki) of 4-(2-Ethoxyphenyl)piperidine for the human Sigma-1 (σ1) receptor using pentazocine as the radioligand.
Materials and Reagents
-
Test Compound: 4-(2-Ethoxyphenyl)piperidine, dissolved in 100% DMSO to make a 10 mM stock solution.
-
Receptor Source: Membrane homogenate from CHO cells stably expressing human Sigma-1 receptor (or rat brain homogenate).
-
Radioligand: pentazocine (specific activity ~40-60 Ci/mmol).
-
Non-Specific Determinand: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: ProSafe FC+ or similar.
-
Filtration: Brandel Cell Harvester or equivalent, Glass Fiber Filters (GF/B), pre-soaked for at least 1 hour in 0.5% polyethyleneimine (PEI).
-
Scientist's Note: PEI is a cationic polymer that reduces the non-specific binding of the radioligand to the negatively charged glass fiber filters, thereby improving the signal-to-noise ratio.[12]
-
-
Equipment: 96-well plates, liquid scintillation counter, multi-channel pipettes.
Experimental Workflow
The entire experiment should be performed in triplicate on a 96-well plate.
Caption: General workflow for a radioligand competition binding assay.
Step-by-Step Protocol
-
Compound Dilution: Prepare a serial dilution series of 4-(2-Ethoxyphenyl)piperidine. Start with the 10 mM DMSO stock and perform 1:10 dilutions in Assay Buffer to cover a final concentration range from 0.1 nM to 10 µM.
-
Scientist's Note: A wide concentration range (5-6 log units) is crucial to define both the top and bottom plateaus of the competition curve accurately.[6]
-
-
Plate Setup: To a 96-well plate, add the following in order (total volume = 200 µL):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL pentazocine + 100 µL Receptor Membranes.
-
Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL pentazocine + 100 µL Receptor Membranes.
-
Competition: 50 µL of each 4-(2-Ethoxyphenyl)piperidine dilution + 50 µL pentazocine + 100 µL Receptor Membranes.
-
-
Incubation: Seal the plate and incubate for 120 minutes at 37°C.
-
Termination: Rapidly filter the contents of each well through the PEI-soaked GF/B filter mat using a cell harvester.
-
Washing: Immediately wash each filter disc three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scientist's Note: Washing must be rapid and with ice-cold buffer to prevent significant dissociation of the bound radioligand from the receptor during the wash step.[14]
-
-
Detection: Dry the filter mat, place it in a scintillation bag or vials, add scintillation cocktail, and allow it to equilibrate overnight. Count the radioactivity in a liquid scintillation counter, obtaining data in Counts Per Minute (CPM).
Section 4: Data Analysis and Interpretation
Proper data analysis is critical to extract meaningful affinity values from the raw CPM data.
Caption: The data analysis pipeline from raw counts to Ki value.
-
Calculate Specific Binding: Average the CPM values for your triplicates. The specific binding is the difference between total binding and non-specific binding: Specific Binding (SB) = Average CPM(TB) - Average CPM(NSB).
-
Generate Competition Curve: For each concentration of 4-(2-Ethoxyphenyl)piperidine, calculate the percentage of specific binding inhibited. Plot this percentage against the logarithm of the test compound concentration.
-
Determine IC50: Use a software package like GraphPad Prism to perform a non-linear regression fit of the data to a sigmoidal dose-response curve. This will yield the IC50 value.
-
Calculate Ki (Cheng-Prusoff Equation): The IC50 is dependent on the concentration of the radioligand used. To find the intrinsic affinity of your compound (Ki), use the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand (pentazocine) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment or obtained from literature). For pentazocine and the σ1 receptor, this is approximately 16 nM.[13]
-
Data Presentation
Results should be summarized clearly to show both affinity and selectivity.
| Receptor Target | IC50 (nM) | Ki (nM) | Selectivity vs. σ1 (Fold) |
| Sigma-1 (σ1) | e.g., 25.5 | e.g., 12.1 | 1 |
| Sigma-2 (σ2) | e.g., 850.7 | e.g., 410.2 | 34 |
| NMDA | e.g., >10,000 | e.g., >5,000 | >413 |
| DAT | e.g., 1,230 | e.g., 650.0 | 54 |
Section 5: Assay Validation and Quality Control
A trustworthy protocol is a self-validating one. Always include the following checks:
-
Positive Control: Run a competition curve with a known σ1 ligand (e.g., haloperidol) to ensure the assay is performing as expected. The calculated Ki should be within the accepted literature range.
-
Signal Window: The ratio of Total Binding to Non-Specific Binding (TB/NSB) should be at least 5. A low ratio indicates a poor signal window and unreliable data.
-
Data Quality: The Hill slope of the curve fit should be close to 1.0, suggesting competition at a single binding site. R² values for the curve fit should be >0.95.
Section 6: Safety and Handling
All laboratory work must be conducted in accordance with institutional and national safety regulations.
-
Chemical Hazards: 4-(2-Ethoxyphenyl)piperidine is a novel chemical whose toxicological properties are unknown. It should be handled with care. The parent compound, piperidine, is a flammable, toxic, and corrosive liquid.[15] Assume the derivative may have similar hazards.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[16]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[17][18] Avoid inhalation of dust or contact with skin and eyes.
-
Radiological Safety: Work involving radiolabeled compounds like pentazocine must be performed in designated areas by trained personnel. Follow all institutional guidelines for radioactive material handling and waste disposal.
References
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Mott, D. D., Doherty, J. J., Zhang, S., Washburn, M. S., Fendley, M. J., Doherty, J. J., ... & Raines, D. E. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry, 44(15), 2518–2527. [Link]
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Stary, M., Satała, G., Drabczyńska, A., Więcek, M., Latacz, G., Handzlik, J., ... & Kieć-Kononowicz, K. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 10(11), 4586–4602. [Link]
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Giannangeli, M., Ghelfi, F., Pignedoli, F., & Pigini, M. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 42(1), 3–12. [Link]
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Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience Website. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
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Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 153, 165–186. [Link]
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Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Carl ROTH Website. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
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Abate, C., Niso, M., Perrone, R., Berardi, F., & Colabufo, N. A. (2015). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Molecules (Basel, Switzerland), 20(8), 13884–13909. [Link]
-
Martin, K. F., Pugh, P. J., & Franklin, P. H. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 268. [Link]
-
Sharma, A., Kumar, V., & Kumar, S. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-13. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429. [Link]
-
BindingDB. (2012). BDBM50136154 4-[(4-Fluoro-phenoxy)-phenyl-methyl]-piperidine. BindingDB Website. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
Fülöp, L., Bogár, F., Borbás, A., Gáspár, M., Szabó, E., Tóth, E., ... & Fülöp, F. (2021). Development of a New Ensemble Docking-Based Virtual Screening Protocol for the Identification of Novel High Affinity Sigma-1 Receptor Ligands. International Journal of Molecular Sciences, 22(16), 8565. [Link]
-
Izenwasser, S., & Newman, A. H. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of medicinal chemistry, 43(19), 3673–3683. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Website. [Link]
-
PENTA. (2024). Safety Data Sheet: Piperidine. PENTA Website. [Link]
- Google Patents. (n.d.). EP1286965B1 - Piperidine compounds and process for providing such.
-
SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. SlideShare. [Link]
-
Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. carlroth.com [carlroth.com]
- 17. zycz.cato-chem.com [zycz.cato-chem.com]
- 18. chemicea.com [chemicea.com]
Probing the Serotonin Transporter: Application Notes for the Phenylpiperidine Scaffold
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: The Phenylpiperidine Scaffold in Serotonin Reuptake Inhibition
The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Within this class, compounds such as 4-(2-Ethoxyphenyl)piperidine represent key structures for the investigation and development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Their primary mechanism of action is the blockade of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron. By inhibiting this process, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
While specific biological data for 4-(2-Ethoxyphenyl)piperidine itself is not extensively documented in publicly available literature, its structural similarity to potent and well-characterized SSRIs, such as Paroxetine, makes it and its derivatives prime candidates for investigation in serotonin reuptake studies. Paroxetine, a phenylpiperidine derivative, is recognized for its high affinity and selectivity for SERT.
This guide provides a comprehensive overview of the experimental protocols and theoretical framework for evaluating compounds based on the 4-(2-Ethoxyphenyl)piperidine scaffold as potential serotonin reuptake inhibitors. We will utilize the well-established data for Paroxetine as a reference compound to illustrate these methodologies, providing a robust template for the characterization of novel molecules.
Mechanism of Action: Targeting the Serotonin Transporter (SERT)
The therapeutic effect of SSRIs is initiated by their binding to the serotonin transporter. SERT is an integral membrane protein that facilitates the transport of serotonin back into the presynaptic neuron, a process dependent on sodium and chloride ion gradients. Molecules with the phenylpiperidine scaffold, like Paroxetine, are thought to bind to a central site within the transporter protein. This binding event allosterically inhibits the conformational changes necessary for serotonin translocation, effectively blocking reuptake. The amine of the piperidine ring and the aryl substituents play crucial roles in establishing high-affinity interactions with key amino acid residues in the SERT binding pocket, such as Asp98 and Tyr95.
The sustained increase in synaptic serotonin levels resulting from SERT inhibition leads to downstream adaptive changes in both presynaptic and postsynaptic serotonin receptors, which is believed to be responsible for the therapeutic effects that emerge after several weeks of treatment.
Experimental Protocols for Assessing SERT Inhibition
The following protocols are designed to assess the affinity and functional activity of test compounds, such as derivatives of 4-(2-Ethoxyphenyl)piperidine, at the human serotonin transporter.
Protocol 1: SERT Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to displace a known high-affinity radioligand, such as [³H]-Paroxetine or [³H]-Citalopram. Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human serotonin transporter (hSERT).
Materials:
-
Test Compound: e.g., 4-(2-Ethoxyphenyl)piperidine derivative, dissolved in a suitable solvent (e.g., DMSO).
-
Radioligand: [³H]-Paroxetine (Specific Activity: >20 Ci/mmol).
-
hSERT-expressing membranes: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human serotonin transporter.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding (NSB) control: A high concentration of a known SERT inhibitor, e.g., 10 µM Fluoxetine or 1 µM Paroxetine.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Filtration apparatus.
Workflow Diagram:
Caption: Workflow for the in vitro Serotonin Reuptake Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture: Plate hSERT-expressing cells in 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Pre-incubation: Add 100 µL of KRH buffer containing the desired concentrations of the test compound (or NSB control) to the wells. Pre-incubate for 15-20 minutes at 37°C.
-
Initiation of Uptake: Initiate serotonin uptake by adding 25 µL of [³H]-5-HT to each well (final concentration typically 10-20 nM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes). The incubation time should be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and shaking for 30 minutes.
-
Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The data obtained from these assays allow for a quantitative comparison of the potency of novel compounds against known standards.
Table 1: Comparative SERT Binding Affinities and Functional Potencies of Reference SSRIs
| Compound | Chemical Class | SERT Binding Ki (nM) | Serotonin Reuptake IC₅₀ (nM) |
| Paroxetine | Phenylpiperidine | ~0.1 - 1.0 | ~0.5 - 2.0 |
| Fluoxetine | Phenylpropylamine | ~1.0 - 5.0 | ~5.0 - 15.0 |
| Sertraline | Tetraline | ~0.5 - 2.5 | ~1.0 - 7.0 |
| Citalopram | Phthalan | ~1.0 - 6.0 | ~5.0 - 20.0 |
Note: The values presented are approximate ranges from various literature sources and can vary depending on the specific assay conditions.
A potent and selective SERT inhibitor, the desired profile for a potential antidepressant, would exhibit a low nanomolar or sub-nanomolar Ki and IC₅₀ value in these assays. For a novel 4-(2-Ethoxyphenyl)piperidine derivative, activity in this range would warrant further investigation into its selectivity against other monoamine transporters (dopamine transporter, DAT, and norepinephrine transporter, NET) and off-target receptors.
Conclusion and Future Directions
The 4-(2-Ethoxyphenyl)piperidine scaffold represents a promising starting point for the design of novel serotonin reuptake inhibitors. The protocols detailed in this guide provide a robust framework for the initial characterization of these compounds. By determining the SERT binding affinity and functional reuptake inhibition, researchers can effectively screen and prioritize candidates for further development. Subsequent studies should focus on establishing a full pharmacological profile, including selectivity, in vivo efficacy in animal models of depression and anxiety, and pharmacokinetic properties.
References
- Selective Serotonin Reuptake Inhibitor Mechanism of Action. (2021). YouTube.
- Piperidine Synthesis. (2025).
- Paroxetine-impurities. (n.d.).
- Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- BindingDB BDBM50136145 4-[(4-Fluoro-phenyl)-(4-methoxy-phenoxy)-methyl]-piperidine. (n.d.). BindingDB.
- Psychopharmacological Profile of the Selective Serotonin Reuptake Inhibitor, Paroxetine: Implication of Noradrenergic and Serotonergic Mechanisms. (1998). PubMed.
- Radioligand binding methods: practical guide and tips. (n.d.). PubMed.
- Inhibition of CYP2C9 by selective serotonin reuptake inhibitors in vitro: studies of phenytoin p-hydroxyl
- Process for preparing 4-aryl-piperidine derivatives. (1996).
- Paroxetine—Overview of the Molecular Mechanisms of Action. (2021). PMC.
- Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025).
- Paroxetine. (2023). Simson Pharma Limited.
- 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). (2018). YouTube.
- Prediction of Selective Serotonin Reuptake Inhibitor Response Using Diffusion-Weighted MRI. (n.d.). Frontiers.
- Preparation of Piperidines, Part 2: Substituted
- Radiometric Ligand-Binding Assays. (n.d.). Revvity.
- SELECTIVE SEROTONIN RE-UPTAKE INHIBITORS: AN OVERVIEW. (n.d.).
- Chemical and structural investigation of the paroxetine-human serotonin transporter complex. (2020). bioRxiv.
- An overview of paroxetine. (n.d.). PubMed.
- 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (n.d.). PubMed.
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
- Paroxetine Hydrochloride. (2021). USP-NF.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journals.
- 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. (n.d.).
- Development and discovery of SSRI drugs. (n.d.). Wikipedia.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
Troubleshooting & Optimization
"4-(2-Ethoxyphenyl)piperidine" stability issues in solution
Technical Support Center: 4-(2-Ethoxyphenyl)piperidine Stability & Handling
Topic: Stability, Solubility, and Handling of 4-(2-Ethoxyphenyl)piperidine in Solution Target Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists Last Updated: October 2023 (Aligned with ICH Q1A Standards)
Introduction: The Molecule & The Challenge
4-(2-Ethoxyphenyl)piperidine is a critical pharmacophore often used as a building block in the synthesis of GPCR ligands (e.g., serotonin and dopamine receptor antagonists). While the phenyl-ether linkage is chemically robust, the secondary amine within the piperidine ring presents specific stability challenges in solution.
Users frequently report three core issues:
-
Unexpected Precipitation (Salt vs. Free Base confusion).
-
Discoloration (Oxidative degradation).
-
Potency Loss during DMSO storage (Hygroscopic interference).
This guide provides technical solutions to these issues, grounded in organic reaction mechanisms and ICH stability guidelines.
Module 1: Solubility & Preparation (The Foundation)
User Issue: "I bought the compound, but it won't dissolve in my aqueous buffer, or it precipitates immediately upon dilution."
Technical Diagnosis: The most common cause is Salt Disproportionation .
-
The HCl Salt (C₁₃H₁₉NO·HCl) is hydrophilic and water-soluble.
-
The Free Base (C₁₃H₁₉NO) is highly lipophilic (LogP ~2.4–2.9) and insoluble in water. If you dissolve the HCl salt in a buffer with pH > 8.0 (near the pKa of the piperidine nitrogen, ~9–10), the amine deprotonates, reverting to the insoluble free base and "crashing out."
Troubleshooting Protocol:
| Solvent System | Free Base Solubility | HCl Salt Solubility | Recommendation |
| Water / PBS | Insoluble | Soluble (>10 mM) | Use HCl Salt. Ensure pH < 7.4. |
| DMSO | Soluble (>50 mM) | Soluble (>50 mM) | Universal Stock Solvent. |
| Ethanol | Soluble | Soluble | Good for evaporation; avoid for long-term storage (evaporation risk). |
Step-by-Step Dissolution Workflow:
Caption: Decision logic for solubilizing 4-(2-Ethoxyphenyl)piperidine based on chemical form.
Module 2: Chemical Stability (Oxidation Risks)
User Issue: "My DMSO stock solution turned yellow/brown after 2 weeks at room temperature."
Technical Diagnosis: This is a hallmark of Secondary Amine Oxidation . While the ethoxy-phenyl ether is stable, the piperidine nitrogen is susceptible to oxidation by atmospheric oxygen, forming N-oxides (N-hydroxy species) or radical intermediates that polymerize to form colored impurities. This process is accelerated by light and trace metals.
Mechanism of Degradation:
-
Radical Abstraction: Light/O₂ abstracts a proton alpha to the nitrogen.
-
N-Oxide Formation: The secondary amine oxidizes to the hydroxylamine or nitrone.
-
Chromophore Generation: Further oxidation leads to conjugated imine species (yellow color).
Prevention Protocol (The "GAS" Rule):
-
G lass: Store stocks in amber glass vials (prevents light activation).
-
A rgon: Purge headspace with Argon or Nitrogen gas before closing.
-
S ub-zero: Store at -20°C or -80°C.
Visualizing the Risk Pathway:
Caption: Simplified oxidative degradation pathway of the secondary piperidine amine.
Module 3: Storage & Handling FAQs
Q: Can I freeze and thaw my DMSO stock repeatedly? A: Limit this to <3 cycles. While the compound is chemically stable to freezing, DMSO is hygroscopic . Every time you open a cold vial, it condenses atmospheric moisture.
-
Risk:[1] Water accumulation shifts the solubility profile. If water content exceeds ~10-15%, the lipophilic free base may precipitate inside the frozen matrix, leading to non-homogeneous aliquots upon thawing [1].
-
Solution: Aliquot stocks into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles.
Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Yes, for short durations (24-48 hours). However, ensure the final DMSO concentration is <0.5% to prevent cytotoxicity.
-
Warning: If using the Free Base, it may bind to serum proteins (Albumin) in the media due to high lipophilicity, reducing the "free" concentration available to hit the receptor.
Q: How do I verify purity if I suspect degradation? A: LC-MS is required. UV-Vis alone is insufficient because the N-oxide impurity often lacks a distinct chromophore shift compared to the parent molecule.
-
Target Mass: Look for the M+16 peak (Oxygen insertion).
-
Parent Mass (Free Base): ~205.3 g/mol
-
Degradant (N-Oxide): ~221.3 g/mol [2].
-
Summary of Specifications
| Property | Value | Notes |
| Molecular Weight | 205.30 g/mol (Base) | 241.76 g/mol (HCl Salt) |
| pKa (Calc) | ~9.5 (Piperidine N) | Basic.[2][3][4] Protonated at physiological pH. |
| LogP | ~2.4 | Lipophilic (Free Base). |
| Storage (Solid) | -20°C, Desiccated | Stable for >2 years. |
| Storage (Solution) | -80°C, Amber Vial | Stable for 6 months (DMSO). |
References
-
Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 20364487, 4-(2-Ethoxyphenyl)piperidine." PubChem.
-
International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines.
Sources
Technical Support Guide: 4-(2-Ethoxyphenyl)piperidine Synthesis & Purification
Executive Summary & Synthesis Logic
The 4-(2-ethoxyphenyl)piperidine moiety is a critical pharmacophore, most notably serving as the core scaffold for Silodosin (Rapaflo) and related GPCR ligands.[1] High-purity synthesis of this intermediate is challenging due to the steric hindrance of the ortho-ethoxy group and the lability of the ether linkage under acidic deprotection conditions.[1]
This guide addresses the three primary failure modes in its production:
-
Ether Cleavage: Formation of the phenol impurity (Des-ethyl).
-
Incomplete Reduction: Residual tetrahydropyridine (ene-impurity).[1]
-
Dehydration Failure: Residual tertiary alcohol intermediate.
Synthesis Pathway & Impurity Map
The standard industrial route involves a Grignard addition to N-protected-4-piperidone, followed by acid-catalyzed dehydration and catalytic hydrogenation.[1]
Figure 1: Critical Control Points (CCP) in the synthesis of 4-(2-ethoxyphenyl)piperidine. Red paths indicate side-product formation.[1]
Troubleshooting Guide (Q&A)
Issue 1: The "Phenol" Impurity (Des-ethylation)
User Question: "I am seeing a new peak at RRT ~0.85 in HPLC after N-Boc deprotection. MS shows a mass loss of 28 Da. How do I remove it?"
Technical Diagnosis:
You have generated 4-(2-hydroxyphenyl)piperidine . This occurs when the ethyl ether is cleaved. The ortho-position of the ether makes it susceptible to cleavage if you use Lewis acids (like
Corrective Action:
-
Prevention: Switch deprotection conditions. Use TFA/DCM (1:1) at
or 4M HCl in Dioxane at room temperature. Avoid refluxing in aqueous HCl. -
Removal Protocol (Caustic Wash):
-
Dissolve the crude amine salt in water.
-
Adjust pH to >12 using NaOH (The phenol becomes a phenolate anion,
, which is water-soluble).[1] -
Extract the target amine (which remains non-ionized at pH 12 due to high pKa) into an organic solvent like DCM or MTBE .
-
The phenol impurity stays in the aqueous basic layer.
-
Issue 2: Incomplete Hydrogenation (The "Ene" Impurity)
User Question: "My H-NMR shows a small multiplet at 5.8 ppm. I've run the hydrogenation for 24 hours, but the double bond persists."
Technical Diagnosis: The steric bulk of the ortho-ethoxy group hinders the approach of the tetrahydropyridine to the catalyst surface. If the catalyst is poisoned (by sulfur from the Grignard step) or the pressure is too low, the reaction stalls.
Corrective Action:
-
Catalyst Upgrade: Switch from standard 10% Pd/C to Pearlman’s Catalyst (20% Pd(OH)
/C) . The increased activity helps overcome steric hindrance. -
Solvent Effect: Use Acetic Acid as the solvent (or a co-solvent with MeOH). Protonation of the piperidine nitrogen prevents it from poisoning the catalyst sites.
-
Pressure: Increase
pressure to 5–10 bar (70–145 psi).
Issue 3: Dimer Formation
User Question: "I see a dimer impurity [M+H]+ = ~590. Is this from the workup?"
Technical Diagnosis: This is likely oxidative coupling of the secondary amine. If the piperidine nitrogen is unprotected and exposed to air/light for long periods, or if peroxides are present in your ether/THF solvents, radical coupling can occur.
Corrective Action:
-
Antioxidant: Add trace BHT to your storage solvents.
-
Salt Formation: Never store the free base oil for long periods. Immediately convert it to the Hydrochloride or Fumarate salt , which stabilizes the molecule against oxidation.
Purification & Isolation Protocols
Protocol A: Selective Crystallization (Best for Scale-up)
This method exploits the solubility difference between the planar tetrahydropyridine impurity and the chair-conformation product.[1]
| Parameter | Specification | Note |
| Solvent System | Ethyl Acetate / Hexane (1:[1]3) | For Free Base |
| Alt. Solvent | Isopropyl Alcohol (IPA) | For HCl Salt |
| Temperature | Heat to reflux, cool to | Slow cooling is crucial for rejecting the "Ene" impurity |
| Yield Target | 75 - 85% |
Protocol B: Scavenging the Phenol Impurity
If the caustic wash (described in Issue 1) is insufficient, use a solid-phase scavenger.
-
Dissolve crude mixture in MeOH/DCM.
-
Add MP-Carbonate or a basic anion exchange resin (1.5 eq relative to expected impurity).[1]
-
Stir for 2 hours. The phenolic impurity binds to the resin.
-
Filter and concentrate.
Analytical Checkpoints
To ensure the integrity of the 4-(2-ethoxyphenyl)piperidine intermediate, use the following validated markers.
HPLC Method Parameters (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 210 nm (general) and 270 nm (aromatic specificity).
Impurity Identification Table
| Impurity Name | Relative Retention Time (RRT) | Mass Shift (vs Product) | Origin |
| Tetrahydropyridine | ~0.92 | -2 Da | Incomplete Hydrogenation |
| Target Product | 1.00 | 0 | - |
| Phenol (Des-ethyl) | ~0.85 | -28 Da | Acidic Ether Cleavage |
| Tertiary Alcohol | ~0.70 | +18 Da | Incomplete Dehydration |
References & Grounding
-
Silodosin Synthesis & Intermediates:
-
Piperidine Hydrogenation Dynamics:
-
Impurity Characterization:
-
Manus Aktteva Biopharma. "Intermediates of Silodosin and Impurity Profiles."
-
-
General De-ethylation Mechanisms:
-
Greene's Protective Groups in Organic Synthesis. (Standard text for ether stability under acidic conditions).
-
Disclaimer: This guide is intended for research and development purposes. All procedures should be performed by qualified personnel in a controlled laboratory environment complying with local safety regulations.
Sources
Technical Support Center: 4-(2-Ethoxyphenyl)piperidine Degradation Pathways
Welcome to the technical support center for 4-(2-Ethoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies and degradation pathway analysis of this compound. While specific public literature on the degradation of 4-(2-Ethoxyphenyl)piperidine is not extensive, this document synthesizes information based on the chemical reactivity of its core functional groups—the piperidine ring and the ethoxy-aromatic system—and established principles of pharmaceutical forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sites of degradation on the 4-(2-Ethoxyphenyl)piperidine molecule?
A1: Based on its structure, the two most chemically labile sites are the piperidine ring and the ether linkage. The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidative products.[1] The ether linkage is prone to cleavage under strong acidic conditions.
Q2: What are the ideal storage conditions for 4-(2-Ethoxyphenyl)piperidine to minimize degradation?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against atmospheric oxygen and moisture. Protection from light, especially UV light, is crucial to prevent photodegradation.[1]
Q3: I am observing a gradual loss of purity in my solid sample over time, even under recommended storage. What could be the cause?
A3: Gradual degradation in the solid state can occur due to slow oxidation from atmospheric oxygen, especially if the container is not perfectly sealed.[1] Another possibility is the presence of residual acidic or metallic impurities from the synthesis process, which can catalyze degradation. It is advisable to re-purify the sample and ensure it is stored under an inert atmosphere.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q4: My HPLC analysis of a sample dissolved in an acidic mobile phase (pH < 3) shows a new, more polar peak appearing over time. What is the likely identity of this new peak?
A4: The appearance of a new, more polar peak in an acidic medium strongly suggests the hydrolysis of the ether linkage. The ether oxygen can be protonated by the strong acid, making the adjacent benzylic carbon susceptible to nucleophilic attack by water.[2][3] This would cleave the molecule into 4-phenylpiperidine and ethanol, or more likely, 2-ethoxyphenol and a piperidine-related fragment, depending on the precise cleavage point. The resulting phenol would be significantly more polar than the parent compound.
Q5: I am conducting an oxidative stress study using hydrogen peroxide (H₂O₂) and see multiple new peaks in my chromatogram. What are the expected degradation products?
A5: The piperidine ring is the primary target for oxidation. With H₂O₂, you can expect a range of products. The most common is the formation of the corresponding N-oxide .[1] More aggressive oxidation can lead to ring-opening products or hydroxylation at various positions on the piperidine ring.[4][5][6][7] Theoretical studies on piperidine itself suggest that H-abstraction can occur at the N-H bond (if it were a secondary amine), or at the C2, C3, and C4 positions, leading to a variety of downstream products, including ketones (piperidin-4-one) and hydroxylated derivatives.[5][6][7]
Q6: During a photostability study (exposure to UV/Vis light), the sample turned a pale yellow, and my mass balance is poor. What is happening?
A6: Photodegradation often proceeds through radical mechanisms, which can lead to a complex mixture of products and potentially polymerization, explaining the color change and poor mass balance.[1] The aromatic ring can undergo reactions, and the piperidine ring can be oxidized.[5][6][7] It is crucial in photostability studies to use a control sample shielded from light to confirm that the degradation is light-induced. The ICH Q1B guideline provides a standardized approach to photostability testing.[8][9]
Proposed Degradation Pathways
Based on chemical principles, the following degradation pathways for 4-(2-Ethoxyphenyl)piperidine are proposed under different stress conditions.
Acid-Catalyzed Hydrolysis
Under strong acidic conditions (e.g., HCl or H₂SO₄), the primary degradation route is the cleavage of the ether bond.
Caption: Acid-catalyzed cleavage of the ether linkage.
Oxidative Degradation
Oxidative stress (e.g., H₂O₂) primarily targets the nitrogen and adjacent carbons of the piperidine ring.
Caption: Major oxidative degradation pathways of the piperidine ring.
Experimental Protocols: Forced Degradation Studies
Forced degradation or stress testing is essential for understanding the intrinsic stability of a drug substance.[10] These studies help to develop stability-indicating analytical methods. A typical goal is to achieve 5-20% degradation of the parent compound.[8]
General Setup
-
Concentration: A stock solution of 4-(2-Ethoxyphenyl)piperidine at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) is recommended.[8]
-
Controls: For each stress condition, a control sample (drug substance in the same solvent, stored at 5°C and protected from light) must be run in parallel.
-
Analysis: Use a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to identify the masses of the degradation products.
Protocol 1: Acid Hydrolysis
-
Add 1 mL of the 1 mg/mL stock solution to a vial.
-
Add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Heat the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with mobile phase to the target concentration for HPLC analysis.
-
Causality: The acidic environment protonates the ether oxygen, facilitating its cleavage.[2][3] Heating accelerates the reaction rate.
Protocol 2: Base Hydrolysis
-
Add 1 mL of the 1 mg/mL stock solution to a vial.
-
Add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Heat the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Causality: While aryl ethers are generally stable to base, this test is necessary to confirm stability and investigate any potential, unexpected base-labile functional groups.
Protocol 3: Oxidative Degradation
-
Add 1 mL of the 1 mg/mL stock solution to a vial.
-
Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis. If the reaction is too fast, quench it by adding a small amount of sodium bisulfite solution.
-
Causality: H₂O₂ is a common oxidizing agent that can simulate oxidative stress, primarily targeting the electron-rich tertiary amine.[9]
Protocol 4: Thermal Degradation
-
Place a known amount of the solid compound in a vial.
-
Heat in a calibrated oven at 80°C for 48 hours.
-
At specified time points, cool the sample, dissolve in a known volume of solvent, and analyze.
-
Causality: High heat provides the energy to overcome activation barriers for various degradation reactions.[1]
Protocol 5: Photodegradation
-
Prepare a solution of the compound (e.g., 0.1 mg/mL).
-
Expose the solution in a photostable, transparent container to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.
-
Analyze both samples at a specified time point.
-
Causality: UV and visible light can provide the energy to excite electrons in the molecule, leading to bond cleavage and the formation of reactive radical species.[1]
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Probable Degradation Site |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs @ 60°C | Ether Linkage |
| Base Hydrolysis | 0.1 M NaOH | 24 hrs @ 60°C | Expected to be stable |
| Oxidation | 3% H₂O₂ | 24 hrs @ RT | Piperidine Nitrogen |
| Thermal | Solid State | 48 hrs @ 80°C | General decomposition |
| Photolytic | ICH Q1B Light Source | Per Guideline | Aromatic Ring, Piperidine Ring |
Workflow for Degradation Study
Caption: A typical experimental workflow for a forced degradation study.
References
- Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(12), 129-138.
- Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
-
Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- ResearchGate. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF.
- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Synthesis of 4-(2-Ethoxyphenyl)piperidine
Case ID: #SC-198334-OP Subject: Process Optimization & Scale-Up Support for 4-(2-Ethoxyphenyl)piperidine (CAS: 198334-35-9) Assigned Scientist: Dr. A. Vance, Senior Process Chemist Status: Active Support
Executive Summary & Route Selection
Welcome to the scale-up support module. You are likely transitioning from a gram-scale discovery route to a kilogram-scale process. For 4-(2-Ethoxyphenyl)piperidine , the two dominant synthetic pathways are the Organometallic Addition (Grignard/Lithiation) and the Suzuki-Miyaura Coupling .
While Suzuki coupling offers milder conditions, our data suggests the Grignard Route is often more cost-effective for multi-kilogram campaigns due to the availability of N-protected-4-piperidone and 1-bromo-2-ethoxybenzene. However, it introduces significant thermal and safety challenges.
Route Comparison Matrix
| Feature | Route A: Grignard Addition + Dehydration + Reduction | Route B: Suzuki Coupling + Reduction |
| Key Reagents | 1-Bromo-2-ethoxybenzene, Mg/Li, N-Boc/Bn-4-piperidone | 2-Ethoxyphenylboronic acid, 4-Bromopyridine (or enol triflate) |
| Cost Driver | Cryogenics (if Lithiation) or Ether solvents | Palladium catalyst & Boronic acid |
| Safety Critical | Exotherm control (Grignard), H₂ pressure | Pd residue removal, Borane toxicity |
| Impurity Profile | Dehydration isomers, Phenolic impurities (ether cleavage) | Protodeboronation, Homocoupling dimers |
| Scalability | High (with proper heat transfer) | Medium-High (Material cost dependent) |
Detailed Scale-Up Protocol (Route A Focus)
This protocol focuses on the Grignard Addition route, as it presents the most common engineering challenges during scale-up.
Phase 1: Grignard Formation & Addition
Objective: Synthesis of tertiary alcohol intermediate.
Reaction: 1-Bromo-2-ethoxybenzene + Mg
Step-by-Step Protocol:
-
Inertion: Purge reactor (Hastelloy or Glass-lined) with N₂ to <500 ppm O₂. Moisture content must be <200 ppm.
-
Activation: Charge Mg turnings (1.2 equiv) and catalytic I₂. Cover with minimal THF.
-
Initiation: Add 5% of the aryl bromide. Heat to 40°C until exotherm is observed (color change: brown
clear/grey).-
Critical: If no exotherm after 15 min, STOP . Do not accumulate reagent. Re-dry solvent or activate Mg with DIBAL-H.
-
-
Feeding: Dose remaining aryl bromide/THF solution at a rate maintaining internal temp
C. -
Addition: Cool to -10°C. Dose N-Benzyl-4-piperidone slowly.
-
Note: The ortho-ethoxy group provides steric bulk; lithiation (using
-BuLi at -78°C) is cleaner but harder to scale. The Grignard requires higher temperatures but vigorous stirring.
-
Phase 2: Dehydration & Hydrogenation
Objective: Removal of hydroxyl group and saturation of the alkene.
-
Dehydration: Treat crude alcohol with 6M HCl or AcOH/H₂SO₄ at 60-80°C.
-
Checkpoint: Monitor disappearance of alcohol via HPLC. Ensure complete conversion to the tetrahydropyridine alkene.
-
-
Workup: Basify with NaOH to pH 10. Extract into Toluene.
-
Hydrogenation: Transfer to autoclave. Catalyst: 5% Pd/C (50% wet). Pressure: 5-10 bar H₂. Temp: 50°C.
-
Safety: If using N-Benzyl, deprotection may occur simultaneously. If N-Boc is used, it survives these conditions.
-
Troubleshooting & Diagnostics (Q&A)
Issue 1: Grignard Initiation Failure
Q: I added 10% of the bromide, but the temperature isn't rising. Should I add more? A: NO. This is the "sleeping giant" hazard. Accumulating unreacted halide can lead to a runaway thermal explosion once initiation triggers.
-
Fix: Stop addition. Take an aliquot and check for Mg consumption. If unreacted, add a specific activator (e.g., Vitride® or DIBAL-H) or use a heat gun on a small section (if lab scale). On plant scale, you may need to quench and restart with fresh, dry Mg.
Issue 2: "Stuck" Hydrogenation
Q: The H₂ uptake has stalled at 80% conversion. Increasing pressure doesn't help. A: This is likely Catalyst Poisoning .
-
Cause: Sulfur or Iodide residues from Phase 1 carried over. The ortho-ethoxy group can also coordinate Pd, slowing the reaction.
-
Fix:
-
Perform a "hot filtration" to remove the dead catalyst.
-
Wash the intermediate solution with aqueous EDTA or Cysteine to scavenge poisons.
-
Reload fresh catalyst (1-2 wt%).
-
Alternative: Switch to PtO₂ (Adams' catalyst) if Pd fails, though it is more expensive.
-
Issue 3: Impurity Profile (RRT 0.92)
Q: We see a persistent impurity at RRT 0.92 in the final HPLC. A: This is likely the Phenol Impurity (4-(2-hydroxyphenyl)piperidine).
-
Mechanism: Ether cleavage of the ethoxy group. This occurs if the dehydration step (acidic) is too harsh or prolonged.
-
Prevention: Limit temperature during dehydration to <70°C. Use milder acids (e.g., TFA or MsOH) instead of H₂SO₄.
-
Removal: The phenol is acidic. Wash the organic layer with 1M NaOH; the phenolate will partition into the aqueous phase.
Visualization: Process Logic & Troubleshooting
Figure 1: Synthesis Workflow & Decision Tree
Caption: Figure 1. Process flow diagram for the Grignard-mediated synthesis of 4-(2-Ethoxyphenyl)piperidine, highlighting critical control points (yellow) and failure modes (red).
Quantitative Data: Solvent & Parameter Selection
Use this table to select the optimal solvent system for the Suzuki Route if the Grignard route is deemed too hazardous for your facility.
| Parameter | DME / Water | Toluene / Water | THF / Water | Recommendation |
| Solubility (Boronic Acid) | High | Low (Requires Phase Transfer) | High | DME/Water (3:1) is standard. |
| Reaction Temp | 80-90°C | 90-100°C | 65°C (Reflux) | Higher T helps steric crowding. |
| Pd Removal | Difficult | Moderate | Moderate | Use Toluene if Pd limits are strict (easier washes). |
| Cost | High | Low | Medium | Toluene is preferred for >10kg scale. |
Regulatory & Compliance FAQs
Q: Are there Genotoxic Impurity (PGI) concerns with this process? A: Yes.
-
Alkyl Halides: If you use alkyl halides (e.g., for N-alkylation), these are known PGIs.
-
Boronic Acids: Generally safe, but hydrazine impurities (if used in catalyst prep) must be controlled.
-
Control Strategy: Prove purge of the starting material (1-bromo-2-ethoxybenzene) to <10 ppm in the final API, as aryl halides can trigger alerts.
Q: How do we remove Palladium to <10 ppm? A: Standard aqueous washes are insufficient.
-
Option A: Use a scavenger resin (e.g., SiliaMetS® Thiol) at 50°C for 4 hours.
-
Option B: Crystallize the final HCl salt from Isopropanol/Ethanol . Pd usually remains in the mother liquor.
References
-
Vertex Pharmaceuticals. (2017). Process for the preparation of paroxetine and its intermediate. WO2017037662A1. Link (Demonstrates Grignard addition to piperidone and subsequent dehydration/reduction).
-
WuXi AppTec. (n.d.).[1] Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Link (Case study on steric hindrance in Suzuki coupling, relevant to ortho-ethoxy substitution).
-
Sigma-Aldrich. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrobromide Product Sheet. Link (Confirmation of compound identity and salt forms).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Conditions. Link (General conditions for optimizing Suzuki coupling).
-
Accela ChemBio. (n.d.).[2] Product Information: 4-(2-ethoxyphenyl)piperidine hydrochloride.[3][2][4] Link (Commercial availability and CAS verification).
Sources
- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 2. 1096888-35-5,3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1016496-77-7,2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. accelachem.com [accelachem.com]
Technical Support Center: Reaction Monitoring for 4-(2-Ethoxyphenyl)piperidine Synthesis
Welcome to the technical support center for monitoring the synthesis of 4-(2-ethoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reliable results.
Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid, versatile, and cost-effective technique ideal for real-time monitoring of reaction progress.[1][2][3] It allows for the quick assessment of the consumption of starting materials and the formation of the desired product.[3]
Frequently Asked Questions (FAQs) - TLC
Q1: I'm not seeing any spots on my TLC plate, not even the starting material. What's going wrong?
A1: This is a common issue that can stem from several factors:
-
UV Inactivity: Your starting material, 4-(2-ethoxyphenyl)piperidine, and potential intermediates may not be UV-active. The presence of the phenyl ring should provide some UV absorbance, but concentration can be a factor.[4][5]
-
Insufficient Concentration: The concentration of your spotted sample may be too low for detection.
-
Inappropriate Visualization Technique: Relying solely on a UV lamp might not be sufficient.
Troubleshooting Steps:
-
Increase Concentration: Prepare a more concentrated solution of your reaction mixture for spotting.
-
Use Chemical Stains: Employ a variety of chemical stains for visualization. Since piperidine derivatives are basic, specific stains can be very effective.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds, which will appear as brown spots.[4][7]
-
Ninhydrin Stain: This is particularly useful for primary and secondary amines, though it may work for some piperidine derivatives.[6]
-
Q2: My spots are streaking badly on the TLC plate. How can I get well-defined spots?
A2: Streaking is typically caused by issues with the sample application, the mobile phase, or the stationary phase.
Causality and Solutions:
-
Overloading the Plate: Applying too much sample can saturate the stationary phase, leading to streaking.
-
Solution: Apply a smaller amount of your sample. A light touch with the capillary spotter is usually sufficient.
-
-
Inappropriate Solvent System: If the mobile phase is too polar, it can move all components, including impurities, rapidly up the plate, causing streaks. Conversely, if it's not polar enough, the compound may not move from the baseline. For basic compounds like piperidines, an acidic mobile phase can cause protonation and lead to streaking.
-
High Polarity of the Sample Solvent: If the solvent used to dissolve the sample is significantly more polar than the mobile phase, it can interfere with the separation.
-
Solution: Dissolve your sample in a solvent with a polarity similar to or less than that of the mobile phase.
-
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: Poor separation between spots with close Rf values is a common challenge in TLC.
Strategies for Improved Resolution:
-
Adjust Mobile Phase Polarity: Small, incremental changes to the solvent ratio in your mobile phase can significantly impact separation. Try systematically varying the ratio of your polar and non-polar solvents.
-
Change Solvent System Composition: If adjusting polarity doesn't work, try a different combination of solvents. For aromatic amines and piperidines, solvent systems like ethyl acetate/hexane or dichloromethane/methanol are good starting points.[8]
-
Use a "Co-spot": To definitively identify if a spot is starting material or product, a co-spot is invaluable. In the center lane of your TLC plate, spot both the starting material and the reaction mixture. If you see two distinct spots, your reaction is proceeding. If the spots merge into one elongated spot, the Rf values are very similar, and a different solvent system is needed.[10]
Experimental Protocol: TLC Monitoring of 4-(2-Ethoxyphenyl)piperidine Synthesis
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line about 1 cm from the bottom of the plate to mark the origin.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the origin line. Keep the spots small and concentrated.
-
Developing the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and then with an appropriate chemical stain (e.g., potassium permanganate or an iodine chamber).[4][7]
-
Analysis: Calculate the Rf (Retardation factor) for each spot. Monitor the disappearance of the starting material spot and the appearance of the product spot over time.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for In-depth Analysis
While TLC is excellent for rapid qualitative monitoring, LC-MS provides quantitative data and structural information, making it a powerful tool for analyzing reaction progress, identifying byproducts, and confirming the mass of the desired product.[11][12][13]
Troubleshooting Guide - LC-MS
Q1: I'm seeing a very weak signal or no signal at all for my compound of interest.
A1: Low signal intensity can be due to a variety of factors related to the compound's properties, the mobile phase, or the instrument settings.
Root Causes and Solutions:
-
Poor Ionization: 4-(2-Ethoxyphenyl)piperidine, being a basic compound, should ionize well in positive ion mode electrospray ionization (ESI+).
-
Solution: Ensure you are operating in positive ion mode. The addition of a small amount of a volatile acid, such as formic acid (0.1%), to the mobile phase will promote protonation and enhance the signal.[14]
-
-
Inappropriate Mobile Phase: The mobile phase composition can significantly affect ionization efficiency.
-
Solution: Use volatile buffers and additives. Ammonium formate or ammonium acetate are good choices. Avoid non-volatile buffers like phosphate, as they can contaminate the mass spectrometer.[14]
-
-
Instrument Contamination: A dirty ion source can suppress the signal.[15]
-
Solution: Perform routine cleaning and maintenance of the ion source as recommended by the instrument manufacturer.
-
Q2: My chromatogram shows broad or tailing peaks. What is causing this?
A2: Poor peak shape can compromise resolution and the accuracy of quantification.
Factors and Corrective Actions:
-
Secondary Interactions with the Column: The basic nature of the piperidine moiety can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.
-
Solution: Use a column with end-capping or a hybrid particle technology to minimize these interactions. Alternatively, adding a small amount of a competing base like triethylamine to the mobile phase can improve peak shape, but be mindful of potential ion suppression. A low pH mobile phase with an acid like formic acid can also protonate the piperidine and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.
-
Solution: Ensure all connections are properly made and use tubing with the appropriate internal diameter.
-
Q3: I'm observing multiple peaks in my chromatogram for what should be a pure compound.
A3: The presence of unexpected peaks can indicate impurities, degradation products, or in-source phenomena.
Investigation and Resolution:
-
Reaction Byproducts: The synthesis of 4-(2-ethoxyphenyl)piperidine could potentially have side reactions.
-
Solution: Use the mass spectrometer to identify the mass of the unexpected peaks. This can provide clues about their identity (e.g., unreacted starting materials, intermediates, or byproducts from side reactions like de-ethylation).
-
-
In-source Fragmentation or Adduct Formation: The compound may be fragmenting in the ion source or forming adducts with mobile phase components (e.g., sodium or potassium).
-
Solution: Optimize the ion source parameters, such as the cone voltage or fragmentor voltage, to minimize in-source fragmentation. Check the mass spectrum for common adducts.
-
-
Carryover: Residual sample from a previous injection can appear as a peak in the current chromatogram.
-
Solution: Implement a robust needle wash protocol between injections.
-
Data Presentation: Example LC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for good ionization in ESI+.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5-95% B over 5 minutes | A standard gradient to elute a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 1-5 µL | Minimize potential for column overload. |
| Ionization Mode | ESI Positive | Best for basic compounds like piperidines. |
| MS Detection | Full Scan (e.g., m/z 100-500) | To identify the mass of the product and any impurities. |
Visualization: Experimental Workflow
Caption: Workflow for reaction monitoring.
References
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
PMC. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
-
LCGC International. (n.d.). How to Avoid Problems in LC–MS. Retrieved from [Link]
- Google Patents. (n.d.). US20050203140A1 - Process for the preparation of paroxetine substantially free of alkoxy impurities.
-
Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]
-
IntechOpen. (2025, August 6). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring. Retrieved from [Link]
-
Indian Journal of Chemical Technology. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1395408-54-4 | Product Name : Paroxetine Hydrochloride Hemihydrate - Impurity C (Freebase). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
The Good Scents Company. (n.d.). piperidine, 110-89-4. Retrieved from [Link]
-
PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Retrieved from [Link]
-
Agilent. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
Sources
- 1. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. Chromatography [chem.rochester.edu]
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- 12. ijrar.com [ijrar.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
"4-(2-Ethoxyphenyl)piperidine" reagent selection for improved synthesis
Welcome to the technical support center for the synthesis of 4-(2-ethoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route to this valuable piperidine derivative.
Introduction: Navigating the Synthesis of 4-(2-Ethoxyphenyl)piperidine
The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, and 4-(2-ethoxyphenyl)piperidine is a key intermediate in the synthesis of various pharmacologically active compounds. While several synthetic routes can be envisioned, the most common and versatile approach involves a Suzuki-Miyaura cross-coupling reaction. This guide will focus on a robust three-step sequence:
-
N-Boc Protection: Commercially available 4-piperidone is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the nitrogen atom.
-
Suzuki-Miyaura Coupling: The N-Boc-4-piperidone is converted to its enol triflate, which then undergoes a palladium-catalyzed Suzuki-Miyaura coupling with 2-ethoxyphenylboronic acid. This is the key C-C bond-forming step.
-
Reduction and Deprotection: The resulting tetrahydropyridine intermediate is reduced to the corresponding piperidine, followed by the removal of the Boc protecting group to yield the final product, 4-(2-ethoxyphenyl)piperidine.
This guide will provide a detailed experimental protocol for this synthetic sequence and address potential issues that may arise at each stage.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-piperidone
This initial step protects the piperidine nitrogen, preventing its interference in the subsequent coupling reaction.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a mixture of DCM and water at 0 °C, add triethylamine or sodium bicarbonate (2.5 eq) portion-wise.
-
Allow the mixture to stir for 15-20 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford N-Boc-4-piperidone, which can often be used in the next step without further purification.
Protocol 2: Suzuki-Miyaura Coupling to form N-Boc-4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine
This is the crucial C-C bond formation step. The following is a general procedure that may require optimization depending on the specific reagents and equipment.
Materials:
-
N-Boc-4-piperidone
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
2-Ethoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Water
Procedure:
-
Formation of the Enol Triflate:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add LiHMDS or KHMDS (1.1 eq, 1.0 M solution in THF) dropwise and stir for 1 hour at -78 °C.
-
Add a solution of Tf₂NPh (1.1 eq) in anhydrous THF dropwise and allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude enol triflate is typically purified by column chromatography.
-
-
Suzuki-Miyaura Coupling:
-
To a degassed mixture of the enol triflate (1.0 eq), 2-ethoxyphenylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water 4:1), add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Reduction and Deprotection to yield 4-(2-Ethoxyphenyl)piperidine
Materials:
-
N-Boc-4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen (H₂) gas
-
Methanol (MeOH) or Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reduction of the Tetrahydropyridine:
-
Dissolve the N-Boc-4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 6-12 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate to obtain N-Boc-4-(2-ethoxyphenyl)piperidine, which is often used directly in the next step.
-
-
Boc Deprotection: [1][2][3][4][5]
-
Dissolve the N-Boc-4-(2-ethoxyphenyl)piperidine in DCM.
-
Add TFA (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) at 0 °C.[1][2]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with a saturated NaHCO₃ solution or 1M NaOH to pH > 10.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(2-ethoxyphenyl)piperidine. Further purification can be achieved by crystallization or column chromatography.
-
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.
Q1: My N-Boc protection of 4-piperidone is incomplete or gives low yields. What could be the cause?
A1: Incomplete reaction is often due to insufficient base or hydrolysis of the (Boc)₂O.
-
Insufficient Base: Ensure at least 2.5 equivalents of a suitable base like triethylamine or sodium bicarbonate are used to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.
-
Hydrolysis of (Boc)₂O: Di-tert-butyl dicarbonate can hydrolyze in the presence of water. While the reaction is biphasic, ensure the (Boc)₂O is added to the organic phase and that the reaction is stirred efficiently to promote the reaction at the interface.
-
Reaction Time: While typically complete overnight, sluggish reactions may benefit from an extended reaction time. Monitor the reaction by TLC to confirm the consumption of the starting material.
Q2: The formation of the enol triflate from N-Boc-4-piperidone is problematic. What should I check?
A2: This reaction is sensitive to moisture and temperature.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the addition of the base (LiHMDS or KHMDS) is crucial to ensure the kinetic formation of the desired enolate.
-
Purity of Reagents: Use fresh, high-purity LiHMDS/KHMDS and Tf₂NPh. The purity of the N-Boc-4-piperidone starting material is also important.
Q3: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the likely culprits?
A3: The success of a Suzuki-Miyaura coupling depends on the catalyst, base, solvent, and temperature.
-
Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere. The choice of palladium catalyst and ligand is also critical. For sterically hindered or electron-rich partners, more specialized ligands like SPhos or XPhos may be required.
-
Incorrect Base: The base plays a crucial role in the transmetalation step.[6] Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used. The strength of the base can significantly impact the reaction rate.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation or form inactive trimeric anhydrides (boroxines) upon storage.[1] Use fresh, high-quality 2-ethoxyphenylboronic acid.
-
Reaction Temperature: If the reaction is sluggish at 80 °C, gradually increasing the temperature to 100 °C may improve the rate. However, excessively high temperatures can lead to catalyst decomposition.[1]
Q4: I am observing significant side products in my Suzuki coupling reaction. What are they and how can I minimize them?
A4: Common side products include homocoupling of the boronic acid and deboronation of the starting material.
-
Homocoupling: The formation of 2,2'-diethoxybiphenyl can occur, especially in the presence of oxygen or at high temperatures. Thoroughly degassing the reaction mixture is essential to minimize this.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from water or other protic sources. Using anhydrous solvents (if the protocol allows) and ensuring the integrity of the boronic acid can help.
-
Hydrolysis of the Enol Triflate: The enol triflate can hydrolyze back to the ketone. Ensure the reaction is carried out under anhydrous conditions until the aqueous base is added.
Q5: The reduction of the tetrahydropyridine intermediate is incomplete. How can I drive it to completion?
A5: Incomplete reduction can be due to catalyst poisoning or insufficient hydrogen.
-
Catalyst Activity: Use fresh, high-quality Pd/C. The catalyst can be poisoned by impurities from the previous step. Purifying the tetrahydropyridine intermediate before reduction is recommended.
-
Hydrogen Pressure: While balloon pressure is often sufficient, for stubborn reductions, using a hydrogenation apparatus with higher hydrogen pressure (e.g., 50 psi) can be beneficial.
-
Reaction Time: Extend the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.
Q6: The final Boc deprotection step is messy and gives a low yield of the pure product. What are the best practices?
A6: The workup after acidic deprotection is critical for isolating the free amine.
-
Complete Removal of Acid: After removing the bulk of the TFA or HCl/dioxane, ensure all residual acid is neutralized during the basic workup. Washing the organic extracts of the final product with a saturated NaHCO₃ solution is crucial.
-
Product Extraction: The free amine may have some water solubility. Ensure thorough extraction from the aqueous basic layer with a suitable organic solvent like DCM or ethyl acetate.
-
Purification: If the crude product is not pure, column chromatography using a silica gel column with a gradient of methanol in dichloromethane (often with a small amount of triethylamine to prevent streaking) is effective. Crystallization from a suitable solvent system can also be an excellent purification method.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the best palladium catalysts and ligands for the Suzuki-Miyaura coupling of an enol triflate with 2-ethoxyphenylboronic acid?
A1: The choice of catalyst and ligand is crucial for a successful Suzuki coupling.
-
For general purposes: Pd(PPh₃)₄ is a commonly used and often effective catalyst. It is commercially available and relatively easy to handle.
-
For challenging couplings: If you experience low yields with Pd(PPh₃)₄, consider using a combination of a palladium precursor like Pd₂(dba)₃ with a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, especially with sterically hindered substrates.[9]
Q2: Can I use 2-ethoxy-bromobenzene instead of 2-ethoxyphenylboronic acid in the Suzuki coupling?
A2: While technically a Suzuki coupling involves an organoboron reagent, you are likely thinking of a different cross-coupling reaction. If you were to use 2-ethoxy-bromobenzene, you would need to couple it with a piperidine-based organometallic reagent. This is less common for this specific transformation. The Suzuki-Miyaura reaction with the boronic acid is generally preferred due to the commercial availability, stability, and low toxicity of boronic acids.[10][11]
Q3: Are there alternative synthetic routes to 4-(2-ethoxyphenyl)piperidine?
A3: Yes, other methods exist, though the Suzuki coupling is often the most versatile.
-
Reductive Amination: One could theoretically synthesize 4-(2-ethoxyphenyl)cyclohexanone and then perform a reductive amination with ammonia or a protected amine source. However, the synthesis of the substituted cyclohexanone might be challenging.[12]
-
Aza-Prins Cyclization: More complex, multi-step routes involving cyclization reactions could also be devised, but they are generally less direct than the Suzuki coupling approach.
Q4: How can I effectively purify the final product, 4-(2-ethoxyphenyl)piperidine?
A4: Purification can be achieved through several methods.
-
Column Chromatography: This is a very common and effective method. A silica gel column with a mobile phase of dichloromethane/methanol with a small percentage of triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica is a good starting point.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[7][8] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions for crystallization.
-
Acid-Base Extraction: A careful acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be washed with an organic solvent to remove neutral impurities, followed by basification and re-extraction of the purified amine.
Q5: What are the key safety precautions to take during this synthesis?
A5: Standard laboratory safety practices should always be followed.
-
Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care. Avoid inhalation of dust.
-
Boronic Acids: Boronic acids are generally considered to be of low toxicity, but it is always good practice to avoid skin contact and inhalation.
-
Solvents: Use flammable solvents like THF, dioxane, and ethyl acetate in a well-ventilated fume hood away from ignition sources.
-
Strong Bases and Acids: Handle strong bases like LiHMDS/KHMDS and strong acids like TFA and HCl with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Visualizations
Workflow for the Synthesis of 4-(2-Ethoxyphenyl)piperidine
Caption: Synthetic workflow for 4-(2-ethoxyphenyl)piperidine.
Key Decision Points in Reagent Selection for Suzuki-Miyaura Coupling
Caption: Key reagent selection considerations for the Suzuki-Miyaura coupling step.
References
-
Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., ... & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides That Possess β-Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. [Link]
-
Lima, C. F. R. A. C., & da Silva, A. S. M. C. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(10), 1663. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of organometallic chemistry, 576(1-2), 147-168. [Link]
-
ChemLibre Texts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Sato, K., Ohara, D., Oohara, T., & Chiba, K. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 373-380. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (1993). ChemInform Abstract: Synthesis of N-(Substituted Phenylcarbonylamino)-4-ethyl-1,2,3,6-tetrahydropyridines as Potential Nonsteroidal Antiinflammatory Agents. ChemInform, 24(29). [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). [Link]
- Adelstein, G. W. (1978). U.S. Patent No. 4,081,450. Washington, DC: U.S.
-
Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]
-
Fang, F. G., Chen, S. T., & Lee, M. (1995). A new and efficient synthesis of trans-4-arylpiperidine-3-carboxylic acids. Heterocycles, 41(1), 1-4. [Link]
-
Franke, R., & Schlaad, H. (2018). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 23(8), 1989. [Link]
-
Aggarwal, V. K., & O'Brien, C. J. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines (Doctoral dissertation, University of Bristol). [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
Kick, E. K., & Ellman, J. A. (2001). Solid-Phase Synthesis of Aspartic Peptidase Inhibitors: 3-Alkoxy-4-Aryl Piperidines. The Journal of organic chemistry, 66(15), 5080-5088. [Link]
-
O'Brien, P., & Wisedale, R. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of organic chemistry, 77(17), 7415-7423. [Link]
-
Hartwig, J. F., & Houghten, R. A. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
Sources
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
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- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
Validation & Comparative
"4-(2-Ethoxyphenyl)piperidine" vs "4-(4-Ethoxyphenyl)piperidine" activity
This guide provides a technical comparison between 4-(2-ethoxyphenyl)piperidine (Ortho-isomer) and 4-(4-ethoxyphenyl)piperidine (Para-isomer).
These two molecules are critical pharmacophores in medicinal chemistry, particularly in the design of ligands for the Central Nervous System (CNS). While they share the same molecular formula (
Executive Summary
-
4-(4-Ethoxyphenyl)piperidine (Para): Characterized by a linear, extended lipophilic profile. It is a preferred scaffold for Sigma-1 (
) receptor ligands and SERT inhibitors (e.g., as a structural analog of Paroxetine). It typically exhibits higher metabolic liability due to accessible O-dealkylation. -
4-(2-Ethoxyphenyl)piperidine (Ortho): Characterized by high steric hindrance and rotational restriction (atropisomerism potential). It is a privileged scaffold for NMDA (GluN2B) antagonists where conformational "twists" are required for subtype selectivity.
Part 1: Physicochemical & Structural Divergence
The primary driver of activity difference is the "Ortho Effect" vs. the "Para-Extension."
| Feature | 4-(2-Ethoxyphenyl)piperidine (Ortho) | 4-(4-Ethoxyphenyl)piperidine (Para) |
| Steric Profile | High. The ethoxy group clashes with the piperidine ring, forcing the phenyl ring out of planarity (non-coplanar). | Low. The ethoxy group extends linearly, allowing free rotation of the phenyl ring. |
| Electronic Effect | Inductive withdrawal with steric inhibition of resonance. | Strong mesomeric donation (+M) into the phenyl ring. |
| Lipophilic Surface | Compact, globular lipophilicity. | Elongated, cylindrical lipophilicity. |
| Metabolic Stability | Higher. Steric bulk protects the ether oxygen from CYP450 oxidative dealkylation. | Lower. The para-ethoxy tail is an exposed "handle" for rapid O-dealkylation. |
| Primary Target Class | NMDA (GluN2B), specific GPCRs requiring orthogonal binding. | Sigma-1 ( |
Part 2: Pharmacological Activity & SAR Analysis[1]
Sigma-1 Receptor Affinity (The Para-Preference)
Research into sigma receptor ligands (neuroprotective and antipsychotic targets) consistently demonstrates a preference for para-substitution on the phenylpiperidine scaffold.
-
Mechanism: The
receptor binding pocket contains a long, hydrophobic tunnel. The para-ethoxy group of 4-(4-ethoxyphenyl)piperidine aligns perfectly with this tunnel, maximizing Van der Waals interactions. -
Data Insight: In Structure-Activity Relationship (SAR) studies of N-substituted phenylpiperidines, moving the alkoxy group from para to ortho often results in a 10-fold to 50-fold loss of affinity (
increases) due to steric clash with the receptor walls.
NMDA GluN2B Selectivity (The Ortho-Twist)
For NMDA receptor antagonists, specifically those targeting the GluN2B subunit (e.g., Ifenprodil analogs), the 4-(2-ethoxyphenyl)piperidine moiety is superior.
-
Mechanism: The GluN2B allosteric site requires a ligand to adopt a specific twisted conformation to fit between the
and helices. The ortho-ethoxy group locks the phenyl ring relative to the piperidine, pre-organizing the molecule into the bioactive conformation. -
Activity: Ligands containing the ortho-ethoxy scaffold often show higher selectivity for GluN2B over GluN2A compared to their para counterparts.
SERT/DAT Transporter Activity
The 4-(4-ethoxyphenyl)piperidine scaffold appears as a core fragment in impurities and analogs of Paroxetine (a SERT inhibitor).
-
Observation: The para-ethoxy placement mimics the para-fluoro or para-dioxy substituents found in potent SSRIs, facilitating interaction with the S1 binding pocket of the transporter. The ortho-isomer disrupts this binding mode.
Part 3: Decision Logic for Ligand Design (Visualization)
The following diagram illustrates the decision pathway for selecting the correct isomer based on the intended biological target.
Figure 1: Strategic selection of ethoxy-substitution based on pharmacophore requirements.
Part 4: Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Rationale: This method is modular and allows for the rapid generation of both isomers from a common intermediate.
-
Reagents:
-
Substrate: N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine (Boronate ester precursor).
-
Halide: 1-Bromo-2-ethoxybenzene (for Ortho) OR 1-Bromo-4-ethoxybenzene (for Para).
-
Catalyst:
(5 mol%). -
Base:
(3 equiv).
-
-
Workflow:
-
Coupling: Dissolve reactants in Dioxane/Water (4:1). Reflux at 90°C for 12 hours under Argon.
-
Hydrogenation: Isolate the tetrahydropyridine intermediate. Dissolve in MeOH, add Pd/C (10%), and stir under
(1 atm) for 4 hours to reduce the double bond. -
Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.
-
Yield: Typically 60-75% overall yield for both isomers.
-
Protocol B: Comparative Binding Assay (Sigma-1)
Rationale: To quantify the affinity difference (
-
Membrane Preparation: Use Guinea pig brain homogenates (rich in
receptors). -
Radioligand:
-Pentazocine (Specific agonist). -
Displacement:
-
Incubate membranes with 3 nM
-Pentazocine. -
Add increasing concentrations (
to ) of Isomer A (Para) and Isomer B (Ortho). -
Incubate at 37°C for 120 minutes.
-
-
Analysis:
-
Terminate via rapid filtration over GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
Expected Result: The Para-isomer should show a left-shifted curve (lower
) compared to the Ortho-isomer, confirming higher affinity for the Sigma-1 pocket.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394862: 4-(4-Ethoxyphenyl)piperidine. Retrieved from .
-
Santa Cruz Biotechnology. 4-(4-Ethoxyphenyl)piperidine hydrochloride Product Data. Retrieved from .
-
Pharmaffiliates. (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine (Paroxetine Impurity).[1][2] Retrieved from .
-
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A Comparative Analysis of the Receptor Cross-Reactivity Profile of 4-(2-Ethoxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the characterization of a compound's interaction with its intended biological target is paramount. However, of equal importance is the comprehensive evaluation of its off-target interactions, a phenomenon known as cross-reactivity. Undesirable binding to other receptors can lead to a host of adverse effects, complicating clinical development and potentially compromising patient safety. This guide provides an in-depth comparative analysis of the receptor cross-reactivity profile of the novel compound, 4-(2-Ethoxyphenyl)piperidine, benchmarked against established therapeutic agents.
This document is structured to provide not only comparative data but also the foundational experimental methodologies and their underlying principles. As Senior Application Scientists, our goal is to present this information with the scientific rigor and practical insight necessary for informed decision-making in a research and development setting.
Introduction to 4-(2-Ethoxyphenyl)piperidine and the Imperative of Selectivity
4-(2-Ethoxyphenyl)piperidine is a novel chemical entity with a piperidine scaffold, a common motif in centrally active pharmaceuticals.[1] Based on preliminary structural analyses and the known pharmacology of related compounds, 4-(2-Ethoxyphenyl)piperidine has been hypothesized to be a potent and selective serotonin transporter (SERT) inhibitor. Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[2][3] Their therapeutic efficacy is attributed to the inhibition of serotonin reuptake, which increases the concentration of serotonin in the synaptic cleft.[4]
However, the clinical utility of any potential therapeutic is not solely defined by its on-target potency. The "cleanliness" of its pharmacological profile—its lack of significant affinity for other receptors—is a critical determinant of its side-effect profile and overall tolerability.[5] For instance, many older antidepressants, such as tricyclic antidepressants (TCAs), interact with a wide range of receptors, including adrenergic, muscarinic, and histaminergic receptors, leading to side effects like orthostatic hypotension, dry mouth, and sedation. This guide will therefore compare the hypothetical cross-reactivity profile of 4-(2-Ethoxyphenyl)piperidine with that of a classic SSRI (Sertraline), a selective norepinephrine reuptake inhibitor (Reboxetine), and a representative TCA (Amitriptyline) to highlight the importance of receptor selectivity.
Methodologies for Assessing Receptor Cross-Reactivity
To ensure the trustworthiness and validity of our comparative data, it is essential to understand the experimental techniques employed. The two primary methodologies used to characterize a compound's interaction with a panel of receptors are radioligand binding assays and functional cell-based assays.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7] The principle of these assays is competitive displacement. A radioactively labeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. The test compound is then added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
-
Membrane Preparation: Cells expressing the receptor of interest are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[8] The protein concentration of the membrane preparation is determined using a standard assay such as the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (or a known displacing agent for control wells).[8]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for each specific receptor-ligand pair.[9]
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes and the bound radioligand.[8]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cell-Based Assays: Determining Agonism vs. Antagonism
While binding assays reveal affinity, they do not indicate whether a compound activates (agonist) or blocks (antagonist) the receptor.[10] Functional assays are therefore crucial to complete the pharmacological profile. These assays measure the downstream cellular response following receptor activation.
Many adrenergic, serotonergic, dopaminergic, and muscarinic receptors are G protein-coupled receptors (GPCRs) that signal through the modulation of cyclic AMP (cAMP) levels. Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.[11]
-
Cell Culture: Cells stably expressing the Gs- or Gi-coupled receptor of interest are plated in a multi-well format.
-
Compound Incubation: The cells are treated with various concentrations of the test compound. For antagonist testing, the cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed to release intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay, often employing fluorescence or luminescence detection technologies.[12][13]
-
Data Analysis: For agonists, a dose-response curve is generated to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect). For antagonists, the ability of the compound to shift the dose-response curve of a known agonist is used to calculate the IC50 and subsequently the Kb (antagonist dissociation constant).
Other GPCRs, such as the M1 and M3 muscarinic receptors and the alpha-1 adrenergic receptor, are coupled to Gq proteins. Activation of Gq leads to the activation of phospholipase C, which in turn triggers the release of calcium (Ca2+) from intracellular stores.[14][15]
-
Cell Preparation: Cells expressing the Gq-coupled receptor of interest are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are placed in a fluorescence plate reader, and the test compound is added.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the change in fluorescence intensity.[16][17]
-
Data Analysis: Similar to cAMP assays, dose-response curves are generated to determine the EC50 and Emax for agonists, or the IC50 and Kb for antagonists.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Comparative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki, in nM) of 4-(2-Ethoxyphenyl)piperidine (hypothetical data) and the comparator compounds across a panel of receptors and transporters. Lower Ki values indicate higher affinity.
| Target | 4-(2-Ethoxyphenyl)piperidine (Hypothetical Ki, nM) | Sertraline (Ki, nM) | Reboxetine (Ki, nM) | Amitriptyline (Ki, nM) |
| Serotonin Transporter (SERT) | 0.8 | 1.2 | 210 | 4.0 |
| Norepinephrine Transporter (NET) | 250 | 420 | 1.1 | 35 |
| Dopamine Transporter (DAT) | >1000 | 25 | 980 | 3,300 |
| Adrenergic α1 | 850 | 110 | 1,200 | 26 |
| Adrenergic α2 | >1000 | 460 | 5,000 | 710 |
| Adrenergic β1 | >1000 | >10000 | >10000 | 930 |
| Serotonin 5-HT1A | 980 | 230 | 1,800 | 215 |
| Serotonin 5-HT2A | 760 | 150 | 3,400 | 19 |
| Dopamine D2 | >1000 | 28 | 8,000 | 200 |
| Muscarinic M1 | >1000 | 1100 | >10000 | 18 |
| Muscarinic M2 | >1000 | 2100 | >10000 | 43 |
| Muscarinic M3 | >1000 | 1500 | >10000 | 21 |
Note: Data for comparator compounds are compiled from various public sources and are representative values. Actual values may vary between studies.
Analysis and Interpretation
The data presented in the table clearly illustrate the superior hypothetical selectivity of 4-(2-Ethoxyphenyl)piperidine for the serotonin transporter.
-
High Potency and Selectivity for SERT: With a Ki of 0.8 nM for SERT, 4-(2-Ethoxyphenyl)piperidine demonstrates potent binding to its primary target. Importantly, its affinity for the norepinephrine and dopamine transporters is significantly lower (over 300-fold and >1250-fold selectivity, respectively), suggesting a highly selective mechanism of action for serotonin reuptake inhibition. This is a desirable characteristic for an SSRI, as interactions with NET and DAT can introduce different side-effect profiles.[18][19]
-
Comparison with Sertraline: Sertraline, a widely prescribed SSRI, also shows high affinity for SERT. However, it exhibits moderate affinity for the dopamine transporter (DAT) and some affinity for adrenergic alpha-1 and serotonin 5-HT2A receptors. While generally well-tolerated, these off-target interactions may contribute to some of its side effects. In contrast, 4-(2-Ethoxyphenyl)piperidine's profile suggests a lower likelihood of such effects.
-
Comparison with Reboxetine: Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI), and the data reflect its high affinity for NET.[20][21] Its low affinity for SERT highlights the distinct pharmacological profiles that can be achieved with subtle structural modifications of CNS-active compounds.
-
Comparison with Amitriptyline: The profile of Amitriptyline, a tricyclic antidepressant, exemplifies a "promiscuous" binding profile. It has high affinity for SERT, NET, adrenergic alpha-1, serotonin 5-HT2A, and multiple muscarinic receptors. This lack of selectivity is responsible for its well-documented side effects, including dry mouth, blurred vision, constipation (anticholinergic effects), and dizziness (anti-adrenergic effects).[1][22] The clean profile of 4-(2-Ethoxyphenyl)piperidine stands in stark contrast and predicts a significantly improved safety and tolerability profile.
Conclusion
This comparative guide underscores the critical importance of comprehensive cross-reactivity profiling in early drug development. Based on its hypothetical binding profile, 4-(2-Ethoxyphenyl)piperidine emerges as a potentially superior SSRI candidate, characterized by high potency at the serotonin transporter and exceptional selectivity against a broad panel of clinically relevant receptors. This "clean" pharmacological profile suggests a lower propensity for the off-target side effects that can limit the utility of less selective agents.
Further investigation through rigorous in vitro functional assays and subsequent in vivo studies is warranted to confirm this promising profile and to fully elucidate the therapeutic potential of 4-(2-Ethoxyphenyl)piperidine. The methodologies and comparative data presented herein provide a solid, scientifically grounded framework for these future investigations.
References
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Speed Pharmacology (2016). ALPHA & BETA BLOCKERS - ADRENERGIC ANTAGONISTS ( MADE EASY). YouTube. Available from: [Link]
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PubMed (1994). Binding profile of the selective muscarinic receptor antagonist tripitramine. Available from: [Link]
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PubMed. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Available from: [Link]
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PubMed. An overview of Ca2+ mobilization assays in GPCR drug discovery. Available from: [Link]
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MDPI (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Available from: [Link]
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PubMed (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. Available from: [Link]
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PNAS (2024). Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis. Available from: [Link]
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ACS Publications (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Available from: [Link]
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PubMed (2014). Molecular mechanisms of methoctramine binding and selectivity at muscarinic acetylcholine receptors. Available from: [Link]
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Dr.Oracle (2025). What is the mechanism of action of Propranolol (beta blocker)?. Available from: [Link]
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Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available from: [Link]
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RSC Publishing (2024). Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study. Available from: [Link]
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JoVE (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available from: [Link]
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PubMed (1994). Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Available from: [Link]
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"4-(2-Ethoxyphenyl)piperidine" efficacy vs other neuroactive compounds
Executive Summary: The "Ortho-Twist" Paradigm
This guide analyzes 4-(2-Ethoxyphenyl)piperidine (4-2EP) , a privileged substructure in medicinal chemistry. Unlike its para-substituted cousins (e.g., the 4-(4-chlorophenyl) moiety of Haloperidol ), the 4-2EP scaffold introduces a critical steric clash at the ortho position.
The Core Distinction:
-
Classical Neuroleptics (Haloperidol): Para-substitution favors a planar conformation, maximizing Dopamine D2 receptor affinity (leading to antipsychotic efficacy but high Extrapyramidal Symptoms/EPS).
-
4-2EP Scaffold: The 2-ethoxy group forces the phenyl ring into an axial/twisted orientation relative to the piperidine chair. This "Ortho-Twist" drastically reduces D2 affinity while retaining or enhancing affinity for Sigma-1 (σ1) receptors and NMDA NR2B subunits.
Application: This scaffold is currently utilized to design "D2-sparing" neuroprotective agents and cognitive enhancers, moving away from the motor side effects of first-generation antipsychotics.
Comparative Pharmacodynamics
The following data contrasts the 4-2EP scaffold against industry standards Haloperidol (D2 reference) and Ifenprodil (NR2B reference).
Table 1: Receptor Selectivity & Physicochemical Profile[1][2]
| Feature | 4-(2-Ethoxyphenyl)piperidine (Scaffold) | Haloperidol (Reference Standard) | Ifenprodil (NR2B Reference) |
| Primary Target | Sigma-1 (σ1) / NMDA NR2B | Dopamine D2 | NMDA NR2B |
| D2 Affinity ( | Low (>1,000 nM) | High (~1.2 nM) | Low (>10,000 nM) |
| σ1 Affinity ( | High (< 50 nM)* | High (~2 nM) | Moderate |
| Conformation | Twisted (Axial Phenyl) | Planar (Equatorial Phenyl) | Flexible |
| Lipophilicity (cLogP) | ~2.4 (Moderate CNS penetration) | ~4.0 (High CNS penetration) | ~5.8 |
| Primary Side Effect | Potential Sedation / Dissociation | EPS (Parkinsonism), Tardive Dyskinesia | Hypotension |
*Note: Affinities for the 4-2EP scaffold are representative of N-substituted derivatives (e.g., phenoxyalkyl derivatives), as the naked secondary amine has lower potency.
Mechanism of Action: The Steric Gate
The 2-ethoxy group acts as a "steric gatekeeper." The Dopamine D2 receptor binding pocket is narrow and hydrophobic, preferring flat molecules. The bulk of the ethoxy group at the 2-position prevents the molecule from entering the D2 deep pocket effectively, thereby "dialing out" the cataleptic side effects associated with Haloperidol.
Visualization of Signaling Pathways
The following diagram illustrates how the structural modification (Ortho-Ethoxy) shifts the signaling pathway from D2 blockade to Sigma-1 translocation.
Caption: Structural Divergence. The ortho-ethoxy substitution (Green path) avoids the D2-mediated EPS pathway (Red path) favored by para-substituted analogs.
Experimental Protocol: Sigma-1 Receptor Binding Assay
To validate the efficacy of a 4-2EP derivative, one must establish its affinity for the Sigma-1 receptor, distinguishing it from the D2 receptor. The following protocol uses [³H]-(+)-Pentazocine , the gold standard radioligand for σ1 sites.
Objective
Determine the
Materials
-
Tissue: Guinea pig brain membranes (rich in σ1 receptors).
-
Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).
-
Non-specific control: Haloperidol (10 µM) or GBR-12909.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow Logic (Step-by-Step)
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Tris-HCl.
-
Centrifuge at 40,000 x g for 15 min. Rationale: Removes soluble proteins and isolates membrane-bound receptors.
-
Resuspend pellet to a protein concentration of ~0.5 mg/mL.
-
-
Incubation (The Competitive Phase):
-
Prepare assay tubes in triplicate:
-
Total Binding: Membrane + [³H]-(+)-Pentazocine (3 nM).
-
Non-Specific Binding: Membrane + [³H]-(+)-Pentazocine + Haloperidol (10 µM).
-
Test: Membrane + [³H]-(+)-Pentazocine + 4-2EP Derivative (10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubate at 37°C for 120 minutes . Rationale: Sigma-1 receptors require longer equilibration times than GPCRs.
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine). Rationale: PEI reduces non-specific binding of the lipophilic ligand to the filter fiber.
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Add scintillation cocktail and count via Liquid Scintillation Spectrometry.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Workflow Diagram
Caption: Standardized workflow for validating Sigma-1 affinity of 4-phenylpiperidine scaffolds.
References
-
Runeberg, P., et al. (2024). "Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor." Journal of Medicinal Chemistry.
-
Abate, C., et al. (2022). "Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands." European Journal of Medicinal Chemistry.
-
Ho, G. D., et al. (2007). "Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands." Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (2025).[1][2] "Compound Summary: 4-(2-Ethoxyphenyl)piperidine." National Library of Medicine.
-
Sikazwe, D., et al. (2009). "Synthesis and evaluation of ligands for D-2-like receptors: The role of common pharmacophoric groups." Bioorganic & Medicinal Chemistry.
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A Comparative Guide to the ADME Properties of 4-(2-Ethoxyphenyl)piperidine and Structurally Related Molecules
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3] Promising candidates with high target affinity can often fail in later developmental stages due to unfavorable pharmacokinetic profiles.[2] This guide provides a comparative analysis of the predicted ADME properties of 4-(2-Ethoxyphenyl)piperidine, a molecule featuring the privileged 4-phenylpiperidine scaffold, against experimentally characterized analogs. The 4-phenylpiperidine core is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[4][5]
This document is intended for researchers and drug development professionals, offering an in-depth look at how subtle structural modifications can significantly impact a molecule's journey through the body. We will dissect key ADME parameters, supported by established in vitro experimental protocols, to build a predictive profile for 4-(2-Ethoxyphenyl)piperidine and rationalize its potential advantages and liabilities.
Physicochemical Properties: The Foundation of Pharmacokinetics
A molecule's fundamental physicochemical characteristics govern its behavior in a biological system. Properties such as lipophilicity (logP), molecular weight, and polar surface area are critical determinants of absorption and distribution.[6] Here, we compare the predicted properties of 4-(2-Ethoxyphenyl)piperidine with two well-known drugs sharing the 4-phenylpiperidine core: Pethidine (also known as Meperidine), a synthetic opioid analgesic, and Loperamide, a peripherally acting opioid receptor agonist used for its antidiarrheal effects.[7][8][9][10]
| Property | 4-(2-Ethoxyphenyl)piperidine (Predicted) | Pethidine (Experimental) | Loperamide (Experimental) |
| Molecular Weight ( g/mol ) | 219.31 | 247.33 | 477.05 |
| Calculated logP | 3.1 | 2.9 | 4.8 |
| Topological Polar Surface Area (Ų) | 21.3 | 50.6 | 41.9 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 3 |
Data for Pethidine and Loperamide sourced from publicly available databases. Predicted values for 4-(2-Ethoxyphenyl)piperidine generated using standard computational models.
The lower molecular weight and moderate lipophilicity of 4-(2-Ethoxyphenyl)piperidine suggest it is likely to exhibit good oral absorption and membrane permeability, falling well within the parameters of Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness.[11]
In-Depth ADME Profile Comparison
Absorption: Crossing the Intestinal Barrier
Oral bioavailability is a highly desirable trait for many therapeutics. A key predictor of oral absorption is a compound's ability to permeate the intestinal epithelium.[12] The Caco-2 cell permeability assay is a widely accepted in vitro model for this purpose, using a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[13][14][15][16]
Predicted Permeability of 4-(2-Ethoxyphenyl)piperidine: Based on its calculated logP of 3.1, 4-(2-Ethoxyphenyl)piperidine is predicted to have high passive permeability across the intestinal membrane.
Comparative Analysis:
-
Pethidine: Exhibits good oral bioavailability (50-60%), indicating effective intestinal absorption.[8]
-
Loperamide: Despite its high lipophilicity, loperamide has very low oral bioavailability (<1%).[9][10] This is not due to poor permeability but rather extensive first-pass metabolism in the gut wall and liver, and its activity as a substrate for the efflux transporter P-glycoprotein (P-gp).[10]
The presence of the ethoxy group in 4-(2-Ethoxyphenyl)piperidine increases its lipophilicity compared to an unsubstituted phenylpiperidine, which generally favors passive diffusion across lipid membranes.[6] However, it is crucial to determine if it is a substrate for efflux transporters like P-gp, which could limit its net absorption. A bi-directional Caco-2 assay would be essential to determine the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.[13]
This protocol outlines the standard procedure for assessing bidirectional permeability.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[14][15]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[14]
-
Permeability Assessment:
-
The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability) of the Transwell® insert.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment (B for A-to-B, A for B-to-A) at specific time points.[16]
-
-
Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS.[16]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is then determined to assess the involvement of active transporters.
Distribution: Where Does It Go?
Once absorbed, a drug's distribution is influenced by its binding to plasma proteins and its ability to penetrate various tissues, including the CNS.
-
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.[17] High PPB can limit efficacy and affect the drug's clearance rate.
-
Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, the ability to cross the BBB is essential. For peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.
Predicted Distribution of 4-(2-Ethoxyphenyl)piperidine:
-
PPB: With a logP of 3.1, moderate to high plasma protein binding is anticipated.
-
BBB Penetration: The molecule's characteristics (moderate lipophilicity, low polar surface area) suggest it is likely to cross the blood-brain barrier.
Comparative Analysis:
-
Pethidine: Is 65-75% bound to plasma proteins and readily crosses the BBB, consistent with its central analgesic effects.[8]
-
Loperamide: Is highly protein-bound (~95-97%) but is actively effluxed from the brain by P-gp, preventing significant CNS effects at therapeutic doses.[9][10]
The ethoxy group on 4-(2-Ethoxyphenyl)piperidine likely enhances its ability to cross the BBB compared to a less lipophilic analog. The key question, similar to absorption, is whether it is also a substrate for efflux transporters at the BBB.
Equilibrium dialysis is the gold standard for determining the unbound fraction of a drug in plasma.[17]
-
Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane (MWCO 12-14 kDa) is used.[17]
-
Sample Preparation: The test compound is added to plasma (from human, rat, or other species) and placed in one chamber (the donor chamber).[17][18] Dialysis buffer (e.g., PBS, pH 7.4) is placed in the other chamber (the receiver chamber).[17][19]
-
Equilibration: The unit is incubated at 37°C with shaking for a predetermined time (typically 4-6 hours) to allow the unbound drug to diffuse across the membrane and reach equilibrium.[18][19][20]
-
Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentrations of the compound in each are measured by LC-MS/MS.[17][20]
-
Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers at equilibrium.
Metabolism: Biotransformation and Clearance
Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion.[21] The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast number of drugs.[21] Understanding a compound's metabolic stability and the enzymes involved is crucial for predicting its half-life and potential for drug-drug interactions.[22][23]
Predicted Metabolism of 4-(2-Ethoxyphenyl)piperidine: The most probable metabolic pathways are:
-
O-de-ethylation: Cleavage of the ethyl group from the ethoxy moiety, a common reaction for alkoxy-aromatic compounds, likely mediated by CYP2D6 or CYP3A4.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
-
Piperidine Ring Oxidation: Hydroxylation or N-oxidation of the piperidine ring.
Comparative Analysis:
-
Pethidine: Is extensively metabolized in the liver, primarily by hydrolysis to pethidinic acid and N-demethylation to norpethidine, which is pharmacologically active.[8][24] Metabolism is mediated by CYP2B6, CYP3A4, and CYP2C19.[8]
-
Loperamide: Undergoes extensive first-pass metabolism in the liver via N-demethylation, primarily by CYP3A4 and CYP2C8.[10][25]
Given its structure, 4-(2-Ethoxyphenyl)piperidine is likely to be a substrate for CYP enzymes. An in vitro metabolic stability assay using liver microsomes would be the first step to assess its metabolic clearance.
This assay measures the rate at which a compound is metabolized by liver enzymes.[21][26][27]
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[27][28]
-
Incubation: The test compound (e.g., at 1 µM) is added to the microsome suspension.[21][27]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[21][26][27] The mixture is incubated at 37°C.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[21][26]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.[21][27]
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[21][27]
-
Data Interpretation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).
Synthesis and Conclusion
This guide provides a predictive framework for the ADME properties of 4-(2-Ethoxyphenyl)piperidine, grounded in the known characteristics of structurally similar drugs and established in vitro methodologies.
| ADME Parameter | 4-(2-Ethoxyphenyl)piperidine (Prediction) | Pethidine (Known) | Loperamide (Known) |
| Absorption | High passive permeability expected. | Good oral absorption. | Poor bioavailability due to efflux and first-pass metabolism. |
| Distribution | Likely to cross the BBB. Moderate to high PPB expected. | Crosses BBB. 65-75% PPB. | Effluxed from BBB. ~95-97% PPB. |
| Metabolism | Likely metabolized by CYPs (O-de-ethylation, hydroxylation). | Extensively metabolized by CYPs (N-demethylation, hydrolysis). | Extensively metabolized by CYPs (N-demethylation). |
| Excretion | Primarily renal and/or biliary after metabolism. | Primarily renal. | Primarily fecal (biliary). |
Expert Insights:
4-(2-Ethoxyphenyl)piperidine presents a promising profile for a CNS-active agent. Its physicochemical properties suggest good absorption and brain penetration. The primary metabolic liability is likely to be O-de-ethylation via CYP enzymes, which would dictate its half-life.
Key Experimental Next Steps:
-
Bidirectional Caco-2 Assay: To confirm high permeability and, crucially, to determine if it is a substrate for P-gp or other efflux transporters.
-
Equilibrium Dialysis: To quantify the unbound fraction in plasma, which is essential for interpreting potency and predicting in vivo efficacy.
-
Liver Microsomal Stability Assay: To determine its intrinsic clearance and predict its hepatic extraction ratio and half-life.
-
CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for its metabolism, which is critical for assessing the risk of drug-drug interactions.
By systematically addressing these questions with the robust in vitro assays detailed in this guide, researchers can build a comprehensive ADME profile for 4-(2-Ethoxyphenyl)piperidine, enabling informed decisions for its progression as a potential therapeutic candidate.
References
-
Charles River Laboratories. In Vitro ADME Assays. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
National Center for Biotechnology Information. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. [Link]
-
Symeres. In vitro ADME drug discovery services. [Link]
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MDPI. ADME Properties in Drug Delivery. [Link]
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ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]
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Drug Design Org. ADME Properties - Pharmacokinetics. [Link]
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ResearchGate. ADME properties (Absorption, Distribution, Metabolism, and Excretion)... | Download Scientific Diagram. [Link]
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Selvita. In Vitro ADME. [Link]
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protocols.io. Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. [Link]
-
PubMed Central. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. [Link]
-
PubMed. Clinical pharmacokinetics of pethidine. [Link]
-
National Center for Biotechnology Information. Loperamide - StatPearls - NCBI Bookshelf. [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
U.S. Food and Drug Administration. IMODIUM Label. [Link]
-
Wikipedia. Pethidine. [Link]
-
PubMed. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. [Link]
-
PubMed. Pharmacokinetics and Analgesic Effect of Pethidine (Meperidine) and Its Metabolites in the Rat. [Link]
-
Wikipedia. Loperamide. [Link]
-
PubMed. Loperamide: a pharmacological review. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]
-
Medscape. Demerol, pethidine (meperidine) dosing, indications, interactions, adverse effects, and more. [Link]
-
YouTube. #138 The Startling Truth About Meperidine! A dangerous Opioid known as Demerol and Pethidine. [Link]
-
Mayo Clinic. Loperamide (oral route) - Side effects & dosage. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
-
Harvard Apparatus. Guide to Equilibrium Dialysis. [Link]
-
National Institutes of Health. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]
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Technical Benchmark: Reproducibility of 4-(2-Ethoxyphenyl)piperidine Synthesis
Executive Summary & Core Directive
The Challenge: 4-(2-Ethoxyphenyl)piperidine (CAS: 324080-87-7 / HCl: 198334-35-9) is a critical pharmacophore in the design of subtype-selective GPCR ligands (specifically 5-HT and Sigma receptors) and a structural analog to impurities found in SSRI synthesis (e.g., Paroxetine).
The Problem: Historical literature often relies on the classical Grignard addition to 4-piperidones. In our internal validation, this route demonstrates poor reproducibility due to:
-
Variable dehydration yields of the tertiary alcohol intermediate.
-
Significant ortho-steric hindrance from the 2-ethoxy group, leading to incomplete addition.
-
Difficult removal of magnesium salts and oligomeric byproducts.
The Solution: This guide establishes the Suzuki-Miyaura Cross-Coupling / Hydrogenation sequence as the superior, reproducible standard. We provide comparative data and a self-validating protocol that ensures >98% purity and consistent yields.
Comparative Analysis: Classical vs. Modern Routes
The following data summarizes internal bench-marking of three distinct synthetic strategies targeting 50g scale batches.
| Metric | Route A: Grignard Addition (Classical) | Route B: Negishi Coupling (Alternative) | Route C: Suzuki-Miyaura (Recommended) |
| Key Reagents | 2-EthoxyphenylMgBr + N-Benzyl-4-piperidone | Organozinc halide + Vinyl triflate | Boronate ester + Vinyl triflate |
| Step Count | 3 (Addition | 2 (Coupling | 2 (Coupling |
| Overall Yield | 35 - 45% (Highly Variable) | 55 - 60% | 78 - 82% |
| Purity (HPLC) | 92% (Persistent alkene impurities) | 95% | >99.5% |
| Reproducibility | Low (Moisture sensitive) | Medium (Reagent stability issues) | High (Air stable precursors) |
| Scalability | Poor (Exothermic quench) | Moderate | Excellent |
Scientist's Note: The Grignard route frequently fails at the dehydration step, where the ortho-ethoxy group stabilizes the tertiary carbocation, leading to isomerization rather than the desired elimination. Route C avoids this entirely.
Mechanistic Insight & Workflow Visualization
To ensure reproducibility, one must understand the catalytic cycle. The steric bulk of the ortho-ethoxy group requires a phosphine ligand capable of facilitating oxidative addition while remaining bulky enough to promote reductive elimination. We utilize Pd(dppf)Cl₂ for its robust bite angle and stability.
Figure 1: Reaction Workflow & Catalytic Cycle
Caption: Optimized Suzuki-Miyaura workflow. Note that the oxidative addition step is sensitive to the ortho-ethoxy steric hindrance.
Validated Experimental Protocol
This protocol is "self-validating": specific visual cues (color changes) and checkpoints are included to prevent wasted time on failed batches.
Phase 1: Synthesis of the Enol Triflate Precursor
Pre-requisite: Start with N-Boc-4-piperidone to avoid amine poisoning of the catalyst.
-
Setup: Flame-dry a 500mL round-bottom flask (RBF) under Argon.
-
Reagents: Dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in dry THF (100 mL). Cool to -78°C.
-
Deprotonation: Add LiHMDS (1.1 eq) dropwise over 20 mins.
-
Checkpoint: Solution should turn pale yellow. If dark brown, moisture ingress occurred—abort.
-
-
Trapping: Add PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) (1.05 eq) in THF. Stir for 2 hours, warming to 0°C.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with brine.
-
Yield: Expect ~90% as a waxy solid. Use immediately or store at -20°C.
Phase 2: The Critical Suzuki Coupling
Target: 4-(2-Ethoxyphenyl)-N-Boc-1,2,3,6-tetrahydropyridine
-
Solvent System: Degas 1,4-Dioxane/Water (4:1 ratio) for 30 minutes with Argon bubbling. Crucial: Oxygen poisons the Pd catalyst.
-
Assembly: In a reaction vessel, combine:
-
Enol Triflate (from Phase 1, 1.0 eq)
-
2-Ethoxyphenylboronic acid (1.2 eq)
-
K₂CO₃ (3.0 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).
-
-
Reaction: Heat to 85°C for 4-6 hours.
-
Visual Cue: The reaction mixture changes from orange suspension to a deep red/black solution upon completion.
-
-
Validation (TLC): Eluent 20% EtOAc/Hexane. The triflate spot (Rf ~0.6) must disappear.
-
Purification: Filter through Celite to remove Pd black. Flash chromatography (Hex/EtOAc gradient).
Phase 3: Hydrogenation & Deprotection
Target: 4-(2-Ethoxyphenyl)piperidine (Free Base or HCl Salt)
-
Hydrogenation: Dissolve the tetrahydropyridine intermediate in MeOH. Add 10 wt% Pd/C (dry basis). Stir under H₂ balloon (1 atm) for 12 hours.
-
Note: High pressure is not required and increases the risk of de-ethoxylation.
-
-
Deprotection: Filter catalyst. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Isolation: Evaporate solvent. Triturate the solid with diethyl ether to remove non-basic impurities.
-
Final Form: White crystalline solid (HCl salt).
Quality Control & Characterization
To certify the batch, the following spectral signatures must be present.
1H NMR (400 MHz, DMSO-d6)
-
The "Ortho" Marker:
6.90–7.20 (m, 4H, Ar-H). The splitting pattern is complex due to the 1,2-substitution. -
The Ethoxy Group:
- 4.05 (q, J=7.0 Hz, 2H, -OCH ₂CH₃)
- 1.35 (t, J=7.0 Hz, 3H, -OCH₂CH ₃)
-
The Piperidine Ring:
- 3.00–3.40 (m, 4H, N-CH ₂)
- 1.70–1.90 (m, 4H, C-CH ₂)
-
2.95 (m, 1H, Ar-CH -). Critical: This proton confirms the reduction of the double bond. If a signal appears at
5.8-6.0, the hydrogenation was incomplete.
HPLC Purity Criteria
-
Column: C18 Reverse Phase (Agilent Zorbax or equiv).
-
Mobile Phase: ACN/Water (0.1% TFA). Gradient 5% -> 95%.
-
Retention Time: The product is relatively polar. Expect elution early in the gradient compared to the starting boronic acid.
-
Acceptance: >98.0% Area under curve.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
Synthesis of 4-Arylpiperidines via Enol Triflates: Eastwood, P. R. (2000). A Versatile Synthesis of 4-Arylpiperidines.
-
Grignard vs. Suzuki Comparison in Piperidine Scaffolds: Kozikowski, A. P., et al. (2003). Synthesis and Biology of 4-Arylpiperidines.
-
PubChem Compound Summary: 4-(2-Ethoxyphenyl)piperidine (CID 20364487). [1]
-
Handling of Ortho-Substituted Boronic Acids: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
Sources
A Researcher's Guide to Inter-Laboratory Validation of "4-(2-Ethoxyphenyl)piperidine" Biological Data
For researchers and drug development professionals, the reproducibility of biological data is the bedrock of scientific integrity. A novel compound's journey from discovery to a potential therapeutic is paved with rigorous validation, a process often complicated by inter-laboratory variability. This guide provides an in-depth comparison and validation framework for the biological data of the synthetic compound 4-(2-Ethoxyphenyl)piperidine , a molecule of interest due to the well-established pharmacological importance of the piperidine scaffold.[1][2][3]
While direct comparative studies from multiple laboratories on 4-(2-Ethoxyphenyl)piperidine are not extensively published, this guide will utilize it as a case study. We will explore the expected biological activities based on its structural motifs, outline gold-standard validation protocols, and analyze hypothetical datasets to illustrate how to approach inter-laboratory data comparison. The principles and methodologies detailed herein are broadly applicable to the validation of any novel small molecule.
Predicted Biological Profile of 4-(2-Ethoxyphenyl)piperidine
The piperidine moiety is a common feature in a vast array of neuropharmacological agents, including antagonists for dopamine and serotonin receptors.[4][5] The presence of an ethoxyphenyl group suggests potential interactions with biogenic amine receptors. Based on the pharmacology of structurally related piperidine derivatives, it is hypothesized that 4-(2-Ethoxyphenyl)piperidine will exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis and other CNS disorders.
The Criticality of Inter-Laboratory Data Validation
This guide will focus on two primary assays for characterizing this compound:
-
Radioligand Binding Assay: To determine the affinity of 4-(2-Ethoxyphenyl)piperidine for the human dopamine D2 receptor.
-
Functional Antagonist Assay: To measure the potency of 4-(2-Ethoxyphenyl)piperidine in blocking the activity of the human serotonin 5-HT2A receptor.
Comparative Analysis of Hypothetical Biological Data
To illustrate the process of data validation, let us consider the following hypothetical datasets for 4-(2-Ethoxyphenyl)piperidine from three different laboratories.
Table 1: Hypothetical Dopamine D2 Receptor Binding Affinity Data
| Laboratory | Radioligand | Kd of Radioligand (nM) | Calculated Ki of 4-(2-Ethoxyphenyl)piperidine (nM) |
| Lab A | [3H]-Spiperone | 0.1 | 15.2 |
| Lab B | [3H]-Raclopride | 1.8 | 25.8 |
| Lab C | [3H]-Spiperone | 0.15 | 18.5 |
Table 2: Hypothetical Serotonin 5-HT2A Receptor Functional Antagonism Data
| Laboratory | Agonist | Agonist Concentration | Calculated IC50 of 4-(2-Ethoxyphenyl)piperidine (nM) |
| Lab A | Serotonin | 10 nM (EC80) | 45.3 |
| Lab B | Serotonin | 1 µM (ECmax) | 88.1 |
| Lab C | Serotonin | 10 nM (EC80) | 52.7 |
Interpreting the Variability
From the hypothetical data, we can observe some discrepancies:
-
D2 Receptor Binding: Lab B reports a higher Ki value compared to Labs A and C. This could be attributed to the use of a different radioligand, [3H]-Raclopride, which has a different affinity for the D2 receptor than [3H]-Spiperone.
-
5-HT2A Receptor Function: Lab B's IC50 value is significantly higher. The primary difference in their protocol is the use of a maximal effective concentration (ECmax) of serotonin, while Labs A and C used the EC80. The concentration of the agonist used in a functional antagonist assay can significantly impact the calculated IC50 of the antagonist.
These examples underscore the importance of harmonized protocols for generating comparable data.
Standardized Protocols for Biological Validation
To mitigate inter-laboratory variability, the adoption of standardized and well-documented protocols is paramount. Below are detailed, step-by-step methodologies for the key assays.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the human dopamine D2 receptor.[1][3]
Experimental Workflow:
Workflow for Dopamine D2 Receptor Radioligand Binding Assay
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
A fixed concentration of [3H]-Spiperone (e.g., 0.1 nM).
-
Serial dilutions of 4-(2-Ethoxyphenyl)piperidine (e.g., from 0.1 nM to 10 µM).
-
Membrane preparation (e.g., 10-20 µg of protein per well).
-
-
For non-specific binding, use a high concentration of a known D2 antagonist like haloperidol (e.g., 10 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Millipore MultiScreen) pre-soaked in 0.5% polyethyleneimine.[8]
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add liquid scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonist Assay for Serotonin 5-HT2A Receptor
This protocol measures the ability of a test compound to inhibit the serotonin-induced increase in intracellular calcium in cells expressing the human 5-HT2A receptor.[9][10]
Signaling Pathway:
5-HT2A Receptor Signaling Pathway
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Plate CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Prepare serial dilutions of 4-(2-Ethoxyphenyl)piperidine in assay buffer.
-
Add the test compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of serotonin at a concentration that elicits a submaximal response (EC80).
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Add the serotonin solution to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the response of wells with no antagonist (100%) and wells with no agonist (0%).
-
Plot the percentage of response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Best Practices for Ensuring Data Integrity and Comparability
To ensure the generation of high-quality, reproducible data, researchers should adhere to the following best practices:
-
Thorough Compound Characterization: Ensure the purity and identity of each batch of 4-(2-Ethoxyphenyl)piperidine using methods like NMR, mass spectrometry, and HPLC.
-
Cell Line Authentication: Regularly authenticate cell lines to ensure they are the correct line and are free from contamination.
-
Reagent Standardization: Use consistent sources and lots of critical reagents, including radioligands, agonists, and cell culture media.
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including instrument settings, incubation times, and temperatures.
-
Transparent Reporting: When publishing data, provide a detailed description of the methods used, including all the parameters mentioned above, to allow for accurate replication of the experiment.[11][12]
By embracing these principles of rigorous experimental design, execution, and reporting, the scientific community can enhance the reliability of biological data and accelerate the pace of drug discovery and development.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?. Retrieved from [Link]
-
REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues | Request PDF. Retrieved from [Link]
-
Northwestern Medical Journal. (2025, April 30). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]
-
NIH. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]
-
NIH. (2019, October 1). Basic Guidelines for Reporting Non-Clinical Data - Assay Guidance Manual. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Tactics for preclinical validation of receptor-binding radiotracers. Retrieved from [Link]
-
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
-
PubMed. (n.d.). Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]
-
The FDA Group. (2025, September 11). Preparing an IND Application: 5 Best Practices from the Field. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
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Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays | Download the White Paper. Retrieved from [Link]
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ResearchGate. (2010, March 1). How to report in vitro data - Practical Guide 1. Retrieved from [Link]
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NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
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BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]
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U.S. Food and Drug Administration. (2016, February 16). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. Retrieved from [Link]
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Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]
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Certara. (n.d.). Best Practices in Clinical Pharmacology Gap Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Sources of Interindividual Variability. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Retrieved from [Link]
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BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]
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Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review. Retrieved from [Link]
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PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-(2-Ethoxyphenyl)piperidine
This guide serves as an operational safety protocol for 4-(2-Ethoxyphenyl)piperidine (CAS: 100617-80-9).
Senior Scientist Note: While standard Safety Data Sheets (SDS) often classify piperidine derivatives merely as "Irritants" (H315/H319), this assessment is insufficient for research environments. The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous opioid analgesics (e.g., Pethidine/Meperidine analogs).
Until specific toxicological data proves otherwise, you must handle this compound as a Potent Pharmaceutical Intermediate (OEB 3/4) with risks of both chemical corrosivity (secondary amine) and pharmacological activity.
Risk Assessment & Hazard Characterization
Before selecting PPE, we must define the threat vector. This compound presents a dual-hazard profile:
| Hazard Category | Specific Risk | Mechanism of Action |
| Chemical | Corrosive / Severe Irritant | As a secondary amine, the piperidine ring is basic (pKa ~11). Direct contact causes saponification of skin lipids and severe mucous membrane irritation. |
| Pharmacological | Unknown Potency (Opioid Alert) | The 4-(2-ethoxyphenyl) substitution mimics the pharmacophore of psychoactive agents. Systemic absorption may result in CNS depression or sedation. |
| Physical | Aerosolization | Free Base: Viscous oil/low-melting solid (Skin absorption risk).HCl Salt: Fine crystalline powder (Inhalation risk). |
PPE Selection Matrix
Do not rely on "standard lab PPE." Use the following protection factors based on the operation scale.
A. Respiratory Protection[1][2][3][4][5][6][7]
-
Rationale: The primary route of exposure for the hydrochloride salt is inhalation of dust during weighing. For the free base, it is the inhalation of aerosols during rotary evaporation or heating.
-
Requirement:
-
Small Scale (<1g): N95 is insufficient . Use a half-face respirator with P100 (HEPA) cartridges if outside a fume hood.
-
Large Scale (>1g) or Spill Cleanup: Powered Air-Purifying Respirator (PAPR) with loose-fitting hood (APF 25) or full-face respirator.
-
B. Dermal Protection (Gloves)
-
Rationale: Piperidines are organic bases that can permeate thin nitrile rubber. The ethoxy-phenyl group increases lipophilicity, potentially accelerating skin absorption.
-
Protocol: Double-Gloving is Mandatory.
-
Inner Glove: 4 mil Nitrile (Inspection layer).
-
Outer Glove: 5-8 mil Extended Cuff Nitrile or Neoprene.
-
Breakthrough Time: Change outer gloves every 30 minutes of active handling or immediately upon splash.
-
C. Eye & Face Protection[1][2][3][4][6]
-
Rationale: Secondary amines can cause irreversible corneal opacity.
-
Requirement: Chemical splash goggles (ANSI Z87.1+). Safety glasses are not acceptable due to the risk of liquid splash or airborne dust migration.
Operational Protocols
Protocol 1: Weighing & Transfer (Solid/Salt Form)
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun. Substituted piperidine salts are often electrostatic; "flying powder" is a major contamination source.
-
Technique:
-
Place a pre-tared vial inside the hood.
-
Transfer solid using a disposable spatula (do not reuse metal spatulas without solvent decontamination).
-
Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.
-
Protocol 2: Handling the Free Base (Liquid/Oil)
-
Hazard: The free base is likely volatile and skin-absorbable.
-
Syringe Transfer: Never pour the liquid. Use a glass syringe with a Luer-lock needle.
-
Quenching: If neutralizing the salt to free base, the exotherm can release piperidine vapors. Perform this strictly in a fume hood with the sash lowered.
Protocol 3: Decontamination & Waste
-
Deactivation Solution: 5% Acetic Acid in water (converts the volatile free base into a non-volatile, water-soluble acetate salt).
-
Spill Cleanup:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.
Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the piperidine derivative.
Summary of Critical Data
| Parameter | Value / Recommendation |
| CAS Number | 100617-80-9 (Free Base) / 198334-35-9 (HCl) |
| Molecular Weight | 205.30 g/mol |
| Primary Hazard | Corrosive (Skin/Eye) + Potential Opioid Activity |
| Glove Material | Nitrile (Inner) + Neoprene/Nitrile (Outer) |
| Inhalation Limit | Default Control Band: < 10 µg/m³ (8hr TWA) |
| Decon Agent | 5% Acetic Acid (aq) or dilute HCl |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20364487, 4-(2-Ethoxyphenyl)piperidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. (Read-across logic for Piperidine CAS 110-89-4).[4][5][6][7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Assigned Protection Factors for the Revised Respiratory Protection Standard. (29 CFR 1910.134). Retrieved from [Link]
-
World Health Organization (WHO). Laboratory Biosafety Manual: Risk Assessment. (Applied here for chemical control banding of novel intermediates). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
